(5-Methyl-3-isoxazolyl)methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-5(3-6)7-8-4/h2H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVWIMLQRLKLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379974 | |
| Record name | 1-(5-Methyl-1,2-oxazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154016-48-5 | |
| Record name | 1-(5-Methyl-1,2-oxazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-1,2-oxazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (5-Methyl-3-isoxazolyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-3-isoxazolyl)methylamine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of pharmacologically active compounds. The isoxazole moiety is a privileged scaffold in drug discovery, and the presence of a primary amine handle on a methyl group at the 3-position allows for diverse functionalization and elaboration into more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes to aid researchers in their drug development endeavors.
Core Synthetic Strategies
Several viable synthetic strategies have been established for the preparation of this compound. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale of synthesis, and safety considerations. The most prominent pathways are:
-
Reduction of 3-(Azidomethyl)-5-methylisoxazole: A reliable method involving the synthesis of an azide intermediate followed by its reduction to the corresponding amine.
-
Amination of 3-(Halomethyl)-5-methylisoxazole: A direct approach utilizing a halogenated precursor and a suitable amine source.
-
Reductive Amination of 5-Methylisoxazole-3-carboxaldehyde: A classical method for amine synthesis involving the formation and subsequent reduction of an imine intermediate.
-
Reduction of 5-Methylisoxazole-3-carbonitrile: A straightforward route involving the reduction of a nitrile functional group to a primary amine.
-
Gabriel Synthesis: A classic and often high-yielding method for the preparation of primary amines from alkyl halides.
Pathway 1: Reduction of 3-(Azidomethyl)-5-methylisoxazole
This pathway involves two key steps: the synthesis of 3-(azidomethyl)-5-methylisoxazole from the corresponding halide and a subsequent reduction to the target amine. The Staudinger reduction is a common and mild method for the reduction of azides.
Experimental Protocol
Step 1: Synthesis of 3-(Chloromethyl)-5-methylisoxazole
A detailed procedure for the synthesis of the chloromethyl precursor is adapted from related isoxazole chemistry.
-
Materials: (5-Methylisoxazol-3-yl)methanol, Thionyl chloride (SOCl₂), Pyridine, Dichloromethane (DCM).
-
Procedure: To a solution of (5-methylisoxazol-3-yl)methanol (1.0 eq) in dichloromethane at 0 °C is added pyridine (1.2 eq) followed by the dropwise addition of thionyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3-(chloromethyl)-5-methylisoxazole.
Step 2: Synthesis of 3-(Azidomethyl)-5-methylisoxazole
-
Materials: 3-(Chloromethyl)-5-methylisoxazole, Sodium azide (NaN₃), Dimethylformamide (DMF).
-
Procedure: A solution of 3-(chloromethyl)-5-methylisoxazole (1.0 eq) in DMF is treated with sodium azide (1.5 eq). The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-(azidomethyl)-5-methylisoxazole, which can often be used in the next step without further purification.
Step 3: Reduction to this compound (Staudinger Reduction)
-
Materials: 3-(Azidomethyl)-5-methylisoxazole, Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of 3-(azidomethyl)-5-methylisoxazole (1.0 eq) in THF is added triphenylphosphine (1.1 eq). The mixture is stirred at room temperature for 4 hours. Water is then added, and the reaction mixture is heated at 50 °C for an additional 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in dilute HCl and washed with diethyl ether to remove triphenylphosphine oxide. The aqueous layer is then basified with NaOH and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | SOCl₂, Pyridine | DCM | 0 - RT | 4 | ~85-95 |
| 2 | Azidation | NaN₃ | DMF | RT | 12 | >90 |
| 3 | Staudinger Reduction | PPh₃, H₂O | THF | RT - 50 | 7 | ~70-85 |
Reaction Pathway Diagram
Pathway 2: Amination of 3-(Halomethyl)-5-methylisoxazole
This approach involves the direct displacement of a halide with an amine source. While seemingly straightforward, this method can sometimes lead to over-alkylation and the formation of secondary and tertiary amines. The use of a protected form of ammonia or specific reaction conditions can mitigate this.
Experimental Protocol
Step 1: Synthesis of 3-(Bromomethyl)-5-methylisoxazole
-
Materials: (5-Methylisoxazol-3-yl)methanol, Phosphorus tribromide (PBr₃), Diethyl ether.
-
Procedure: To a solution of (5-methylisoxazol-3-yl)methanol (1.0 eq) in diethyl ether at 0 °C is added phosphorus tribromide (0.4 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched by pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 3-(bromomethyl)-5-methylisoxazole.
Step 2: Amination with Sodium Amide
-
Materials: 3-(Bromomethyl)-5-methylisoxazole, Sodium amide (NaNH₂), Liquid ammonia, Diethyl ether.
-
Procedure: In a flask equipped with a dry ice condenser, liquid ammonia is condensed. Sodium amide (1.5 eq) is added in portions. A solution of 3-(bromomethyl)-5-methylisoxazole (1.0 eq) in diethyl ether is then added dropwise. The reaction is stirred for 3 hours, after which the ammonia is allowed to evaporate. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation or chromatography to yield this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromination | PBr₃ | Diethyl ether | 0 - RT | 3 | ~70-80 |
| 2 | Amination | NaNH₂ | Liquid NH₃ | -33 | 3 | ~40-60 |
Reaction Pathway Diagram
Pathway 3: Reductive Amination of 5-Methylisoxazole-3-carboxaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines. This pathway requires the initial preparation of the corresponding aldehyde.
Experimental Protocol
Step 1: Synthesis of 5-Methylisoxazole-3-carboxaldehyde
-
Materials: (5-Methylisoxazol-3-yl)methanol, Manganese dioxide (MnO₂), Dichloromethane (DCM).
-
Procedure: To a solution of (5-methylisoxazol-3-yl)methanol (1.0 eq) in dichloromethane is added activated manganese dioxide (5.0 eq). The suspension is stirred vigorously at room temperature for 24 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford 5-methylisoxazole-3-carboxaldehyde.
Step 2: Reductive Amination
-
Materials: 5-Methylisoxazole-3-carboxaldehyde, Ammonia (in methanol), Sodium borohydride (NaBH₄), Methanol.
-
Procedure: 5-Methylisoxazole-3-carboxaldehyde (1.0 eq) is dissolved in a solution of ammonia in methanol (7N). The mixture is stirred at room temperature for 1 hour. The solution is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added in portions. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | MnO₂ | DCM | RT | 24 | ~70-85 |
| 2 | Reductive Amination | NH₃, NaBH₄ | Methanol | 0 - RT | 5 | ~60-75 |
Reaction Pathway Diagram
Physical and chemical properties of isoxazole derivatives
An In-Depth Technical Guide to the Physical and Chemical Properties of Isoxazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, serves as a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, synthetic versatility, and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[3] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][4] Marketed drugs such as the COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide feature the isoxazole core, highlighting its significance in pharmaceutical development.[2][5][6]
This technical guide provides a comprehensive overview of the core physical and chemical properties of isoxazole and its derivatives. It includes quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows and biological pathways to support researchers and professionals in the field of drug development.
Physical Properties
The physical properties of isoxazole derivatives are crucial for their behavior in biological systems and for formulation development. These properties are significantly influenced by the nature and position of substituents on the isoxazole ring.
The parent isoxazole is a colorless liquid at room temperature, possessing a sharp smell.[7] It is polar and hygroscopic, making it more soluble in polar solvents like water and ethanol than in non-polar solvents such as hexane.[7] The weak basicity of the isoxazole ring is a key characteristic, with the conjugate acid having a pKa of approximately -3.0.[6]
Table 1: Physical Properties of Unsubstituted Isoxazole
| Property | Value | References |
| IUPAC Name | 1,2-Oxazole | [2][6] |
| Molecular Formula | C₃H₃NO | [2][6] |
| Molecular Weight | 69.06 g/mol | [2][6] |
| Appearance | Colorless liquid | [7] |
| Density | 1.075 - 1.078 g/mL at 25 °C | [6][8] |
| Melting Point | -67.1 °C | [8][9] |
| Boiling Point | 95 °C (203 °F) | [2][6][8] |
| pKa (of conjugate acid) | -3.0 | [6] |
| Solubility in Water | 167 g/L | [9] |
Chemical Properties and Reactivity
The isoxazole ring is an electron-rich aromatic system.[3] Its reactivity is governed by the electronegativity of the heteroatoms and the aromatic nature of the ring. A key feature is the relatively weak N-O bond, which can undergo cleavage under certain conditions, such as in the presence of a base or upon UV irradiation.[3][6]
-
Aromaticity and Stability : Isoxazole is aromatic, which contributes to its stability. However, it is less aromatic than its isomer, oxazole.
-
Reactivity : The ring is susceptible to both electrophilic and nucleophilic attack, with the outcome depending on the reaction conditions and the substituents present. Direct functionalization at the C-3, C-4, and C-5 positions can be achieved through methods like C-H activation or transition metal-catalyzed cross-coupling reactions.[3]
-
Ring Cleavage : The weak N-O bond makes the ring labile, particularly under basic conditions. This property can be exploited for synthetic transformations to form other heterocyclic or acyclic compounds.[3]
-
Photochemistry : Under UV irradiation, the isoxazole ring can rearrange to an oxazole through an azirine intermediate. This photochemical reactivity has been harnessed to develop photo-cross-linkers for chemoproteomic studies.[6]
Spectroscopic Characterization
The structure of isoxazole derivatives is routinely confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The protons on the isoxazole ring typically appear in the aromatic region. For the parent isoxazole, the chemical shifts are approximately δ 8.5 (H5), 8.3 (H3), and 6.4 (H4) ppm. The chemical shift of the C4 proton is particularly sensitive to the electronic nature of substituents at C3 and C5, making it a useful diagnostic tool for identifying isomers.[10][11]
-
¹³C NMR : In the ¹³C NMR spectrum, the carbon atoms of the isoxazole ring also resonate in distinct regions, providing clear evidence of the ring structure. Differentiating between isomers like oxazole and isoxazole can be definitively achieved using advanced techniques such as ¹⁴N-filtered ¹³C NMR, which identifies carbon atoms directly bonded to nitrogen.[12]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of isoxazole derivatives shows characteristic absorption bands. Key stretches include C=N, C=C, and N-O vibrations within the ring. For example, a peak around 1153 cm⁻¹ can be attributed to the N-O stretch, while a peak at 1276 cm⁻¹ may correspond to the C-N stretch of the isoxazole ring.[13]
-
Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns. A common fragmentation pathway for isoxazoles involves the initial cleavage of the weak N-O bond. The specific fragmentation is highly dependent on the nature and position of substituents.[11][13]
Table 2: Summary of Characteristic Spectroscopic Data for the Isoxazole Ring
| Technique | Feature | Typical Range / Observation | References |
| ¹H NMR | H3 Proton | δ 8.3 ppm | [10] |
| H4 Proton | δ 6.4 ppm | [10] | |
| H5 Proton | δ 8.5 ppm | [10] | |
| ¹³C NMR | Ring Carbons | δ 100-160 ppm | [14] |
| IR | N-O Stretch | ~1150 cm⁻¹ | [13] |
| C-N Stretch | ~1275 cm⁻¹ | [13] | |
| Mass Spec | Fragmentation | Cleavage of the N-O bond is a common initial step. | [11] |
Experimental Protocols
General Synthesis of 5-Arylisoxazole Derivatives
One of the most common and efficient methods for synthesizing isoxazole derivatives is the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.[6][15] The following protocol is adapted from a green chemistry approach for the synthesis of 5-arylisoxazoles.[15]
Protocol:
-
Preparation of Enaminone: A solution of a substituted acetophenone (2 mmol) in N,N-dimethylformamide dimethyl acetal (10 mL) is refluxed for 20 hours. Methanol formed during the reaction is removed via the reflux condenser. After cooling, the resulting precipitate (3-(dimethylamino)-1-arylprop-2-en-1-one) is collected by filtration, washed with cold ethanol, and dried.
-
Cyclization Reaction: The enaminone from step 1 (1 mmol) and hydroxylamine hydrochloride (1 mmol) are added to a 25-mL round-bottom flask containing water (5 mL).
-
Reaction Monitoring: The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the solid product is collected by suction filtration. The product is washed with water to remove any inorganic salts.
-
Characterization: The structure and purity of the resulting 5-arylisoxazole are confirmed by melting point determination, IR, ¹H NMR, and HRMS analysis. This method often yields pure products without the need for column chromatography.[15]
Caption: General workflow for the synthesis and characterization of isoxazole derivatives.
Analytical Method: HPLC for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized isoxazole derivatives and for separating isomers. For chiral compounds, chiral HPLC is essential.[11][16][17]
Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV or Mass Spectrometry (MS/MS) detector.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150×3.0 mm, 3.5 µm) is commonly used.[18]
-
Mobile Phase: A gradient elution system is often employed. For example, a mixture of 0.1% aqueous formic acid (Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B).
-
Gradient Program: The gradient can be optimized but might start at 95% A, ramping to 5% A over 10-15 minutes, holding for a few minutes, and then re-equilibrating.
-
Sample Preparation: The isoxazole derivative is dissolved in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL) and filtered through a 0.22 µm syringe filter.
-
Injection and Detection: A small volume (e.g., 5-10 µL) is injected. The eluting peaks are monitored by the detector (e.g., UV at 254 nm or by MS).
-
Data Analysis: The retention time is used for identification (against a standard), and the peak area is used for quantification to determine purity.
Role in Drug Development & Signaling Pathways
Isoxazole derivatives are renowned for their wide range of biological activities, making them privileged structures in drug design.[19] One of the most well-documented mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in inflammation and pain.[5]
Valdecoxib, a potent and selective COX-2 inhibitor, contains a 3,4-diaryl-substituted isoxazole core. By inhibiting COX-2, these drugs block the conversion of arachidonic acid to prostaglandins (like PGE₂), which are key mediators of inflammation.[6]
Caption: Simplified signaling pathway showing the inhibition of COX-2 by isoxazole derivatives.
Advanced Structural Analysis: X-ray Crystallography
While spectroscopic methods provide essential structural information, single-crystal X-ray crystallography stands as the definitive technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[20][21] It provides precise data on bond lengths, bond angles, and torsional angles, which is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.[20]
Caption: Key stages of the single-crystal X-ray diffraction workflow for isoxazoles.
Conclusion
Isoxazole derivatives represent a vital class of heterocyclic compounds with profound importance in pharmaceutical research. Their versatile physical and chemical properties, combined with a wide range of biological activities, ensure their continued relevance in the development of new therapeutic agents. A thorough understanding of their synthesis, reactivity, and analytical characterization, as detailed in this guide, is fundamental for scientists and researchers aiming to harness the full potential of this privileged scaffold in drug discovery and development.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 288-14-2 CAS MSDS (Isoxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Isoxazole | 288-14-2 [amp.chemicalbook.com]
- 10. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. DSpace [dr.lib.iastate.edu]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 15. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 19. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Spectroscopic data (NMR, IR, MS) of (5-Methyl-3-isoxazolyl)methylamine
Therefore, I cannot provide the in-depth technical guide or whitepaper with the requested experimental data and protocols. For accurate and reliable information, it is recommended to consult the following resources:
-
Chemical Databases:
-
SciFinder
-
Reaxys
-
The Spectral Database for Organic Compounds (SDBS)
-
-
Scientific Literature:
-
Journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and others in the field of synthetic organic chemistry. A search in Google Scholar or Web of Science for "(5-Methyl-3-isoxazolyl)methylamine" or its CAS number (if known) may yield relevant articles.
-
The Advent and Ascendancy of 3,5-Disubstituted Isoxazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Among its various substituted forms, the 3,5-disubstituted isoxazoles have garnered significant attention due to their synthetic accessibility and a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this important class of compounds. It further delves into their applications in drug discovery, supported by quantitative data and detailed experimental protocols.
A Historical Perspective: From Claisen's Pioneering Work to Modern Synthetic Marvels
The journey of isoxazole chemistry began in the late 19th and early 20th centuries, with the foundational work of Ludwig Claisen. His pioneering synthesis in 1903, involving the reaction of a β-diketone with hydroxylamine, laid the groundwork for the construction of the isoxazole ring. This classical approach, known as the Claisen isoxazole synthesis, remains a relevant and widely used method.
Over the decades, the synthetic repertoire for 3,5-disubstituted isoxazoles has expanded dramatically. A pivotal advancement was the application of the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. This powerful and versatile method allows for the regioselective construction of the isoxazole ring with a high degree of functional group tolerance. The advent of copper(I)-catalyzed versions of this reaction further enhanced its efficiency and regioselectivity, making it a cornerstone of modern isoxazole synthesis.
Core Synthetic Strategies: A Detailed Examination
The synthesis of 3,5-disubstituted isoxazoles is primarily achieved through a few robust and versatile chemical transformations. This section outlines the most significant of these, providing a conceptual overview and detailed experimental protocols for their execution.
The [3+2] Cycloaddition of Nitrile Oxides and Alkynes
This is arguably the most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles. It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides.
This protocol is adapted from a procedure utilizing a copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes.
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Terminal alkyne (1.1 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
Sodium bicarbonate (2.0 mmol)
-
Tert-butanol (t-BuOH) and water (1:1 mixture), 10 mL
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the t-BuOH/water mixture (10 mL), add sodium bicarbonate (2.0 mmol).
-
Stir the mixture at room temperature for 1 hour to form the aldoxime.
-
To this mixture, add the terminal alkyne (1.1 mmol), copper(I) iodide (0.05 mmol), and sodium ascorbate (0.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.
Claisen-Schmidt Condensation Followed by Cyclization
This classical two-step approach involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative to form a chalcone (an α,β-unsaturated ketone). The subsequent reaction of the chalcone with hydroxylamine hydrochloride in the presence of a base yields the 3,5-disubstituted isoxazole.
Step 1: Synthesis of Chalcone
-
In a flask, dissolve the substituted acetophenone (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (50 mL).
-
To this solution, add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise while maintaining the temperature below 25°C with an ice bath.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which a solid precipitate usually forms.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated chalcone, wash with cold water until the washings are neutral, and dry. Recrystallize from ethanol if necessary.
Step 2: Synthesis of Isoxazole
-
Reflux a mixture of the chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (30 mL).
-
To the refluxing solution, add a solution of potassium hydroxide (10 mmol) in water (5 mL) dropwise.
-
Continue refluxing for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
If a solid precipitates, filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol). If no solid forms, extract the aqueous layer with diethyl ether, dry the organic layer, and evaporate the solvent to obtain the crude product for purification.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of 3,5-disubstituted isoxazoles, providing a comparative overview for researchers.
Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition
| Entry | Aldehyde (R1) | Alkyne (R2) | Yield (%) |
| 1 | Benzaldehyde | Phenylacetylene | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 88-92 |
| 3 | 4-Methoxybenzaldehyde | Phenylacetylene | 82-90 |
| 4 | Benzaldehyde | 1-Heptyne | 75-85 |
| 5 | Thiophene-2-carboxaldehyde | Phenylacetylene | 80-88 |
Yields are representative and can vary based on specific reaction conditions and purification methods.
Table 2: Anticancer Activity of Selected 3,5-Disubstituted Isoxazoles (IC50 values in µM)
| Compound | R1 Substituent | R2 Substituent | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| A | 4-tert-Butylphenyl | Tyrosol | K562 (Leukemia) | 45 | [1] |
| B | 4-Methoxyphenyl | Tyrosol | K562 (Leukemia) | 55 | [1] |
| C | 4-Chlorophenyl | Tyrosol | K562 (Leukemia) | 54.5 | [1] |
| D | 3,4-Dichlorophenyl | Thiouracil | MCF-7 (Breast) | 5.85 | [2] |
| E | Biphenyl | 2,4-Dichlorophenyl | MDA-MB-231 (Breast) | 46.3 (GI50) | [3] |
Table 3: Anti-inflammatory Activity of Selected 3,5-Disubstituted Isoxazoles (IC50 values in µM)
| Compound | R1 Substituent | R2 Substituent | Target | IC50 (µM) | Reference |
| F | 3-Methylthiophen-2-yl | 3,4,5-Trimethoxyphenyl | 5-LOX | 8.47 | [4][5] |
| G | Pyrimidine derivative | Phenyl | COX-2 | 0.55 | [6] |
| H | 5-Methyl-isoxazole-carboxamide | 3,4-Dimethoxyphenyl | COX-2 | 0.013 | [7] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 3,5-disubstituted isoxazoles stem from their ability to interact with various biological targets and modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms of action.
Apoptosis Induction by 3,5-Disubstituted Isoxazoles
Several 3,5-disubstituted isoxazoles have been shown to induce apoptosis in cancer cells. This process is often mediated through the modulation of key signaling kinases such as Akt, p38 MAPK, and Erk1/2, which ultimately leads to the activation of caspases and programmed cell death.[1]
Caption: Apoptosis induction by 3,5-disubstituted isoxazoles.
Inhibition of Inflammatory Pathways: COX and LOX
The anti-inflammatory properties of many 3,5-disubstituted isoxazoles are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5][6][7][8][9][10] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.
Caption: Inhibition of COX and LOX pathways by isoxazoles.
Conclusion and Future Directions
The 3,5-disubstituted isoxazole scaffold has proven to be a remarkably versatile and fruitful area of research in medicinal chemistry. From its humble beginnings in Claisen's laboratory to its current status as a privileged structure in numerous drug discovery programs, the journey of this heterocyclic core is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic agents.
Future research in this field will likely focus on the development of more stereoselective and efficient synthetic methodologies, the exploration of novel biological targets, and the design of multi-target ligands to address complex diseases. The continued investigation of structure-activity relationships will undoubtedly lead to the discovery of new 3,5-disubstituted isoxazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further solidifying their importance in the landscape of modern drug discovery.
References
- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
- 10. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activities of Isoxazole Compounds
For: Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other functional groups have made it a cornerstone in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development for a wide array of diseases. This technical guide provides a comprehensive overview of the significant biological activities of isoxazole-containing compounds, with a focus on anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. Each section includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development efforts.
Anticancer Activity
The development of novel anticancer agents is a primary focus of isoxazole research. These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines through diverse mechanisms of action, including the inhibition of crucial cellular machinery like heat shock proteins and the disruption of the microtubule network.[4][5][6]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various isoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against several human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-disubstituted isoxazole (4b) | U87 (Glioblastoma) | 42.8 | [1] |
| 3,5-disubstituted isoxazole (4c) | U87 (Glioblastoma) | 67.6 | [1] |
| Curcumin-isoxazole derivative (40) | MCF-7 (Breast) | 3.97 | [1] |
| TTI-4 | MCF-7 (Breast) | 2.63 | [4] |
| Isoxazole-pyrazole heterodimer (14) | MCF-7 (Breast) | 19.19 | [1] |
| Isoxazole-pyrazole heterodimer (14) | MDA-MB-231 (Breast) | 20.79 | [1] |
| Monoterpene isoxazoline (16c) | HT1080 (Fibrosarcoma) | 9.02 | [1] |
| Diosgenin-isoxazole derivative (24) | MCF-7 (Breast) | 9.15 | [1] |
| Diosgenin-isoxazole derivative (24) | A549 (Lung) | 14.92 | [1] |
| NVP-AUY922 (HSP90 Inhibitor) | Various Cancer Lines | 0.009 (avg GI50) | [7] |
| Pyrazole-linked arylcinnamide (15a) | HeLa (Cervical) | 0.4 | [8] |
| Tyrosol-isoxazole derivative (3d) | K562 (Leukemia) | 16 µg/mL | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[5][10][11]
Objective: To determine the concentration of an isoxazole compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50).
Materials:
-
Test isoxazole compounds
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test isoxazole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (typically 24-72 hours) in a humidified incubator.
-
MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5][10]
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[2]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Mechanisms of Anticancer Activity
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[7][12] Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent Hsp90 inhibitors.[7] By binding to the ATP-binding pocket in the N-terminus of Hsp90, these inhibitors block its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of client proteins like EGFR, Akt, Cdk4, and Raf-1, ultimately inducing cell cycle arrest and apoptosis.[12]
The microtubule network is essential for cell division, motility, and intracellular transport. Tubulin-targeting agents are among the most effective classes of anticancer drugs. Certain isoxazole derivatives act as tubulin polymerization inhibitors, binding to tubulin and disrupting the dynamics of microtubule assembly and disassembly.[8][13] This interference leads to a block in the G2/M phase of the cell cycle, mitotic arrest, and subsequent activation of the apoptotic cascade.[13][14]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Isoxazole derivatives, including the well-known COX-2 inhibitor valdecoxib, have been extensively studied for their anti-inflammatory properties.[15][16] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of pro-inflammatory signaling pathways like NF-κB.[12][17]
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected isoxazole derivatives.
| Compound ID/Series | Assay/Target | IC50 (µM) / % Inhibition | Reference |
| Isoxazole C3 | COX-2 Enzyme | Significant Inhibition | [12] |
| Isoxazole C5 | COX-2 Enzyme | Significant Inhibition | [12] |
| Isoxazole C6 | COX-2 Enzyme | Significant Inhibition | [12] |
| Tetrazole-Isoxazole (40) | COX-2 Enzyme | 0.039 - 0.065 | [18] |
| Triazine-Isoxazole (7a) | Carrageenan Paw Edema | 51% Inhibition | [15] |
| Indolyl-isoxazolidine (9a) | LPS-induced TNFα (THP-1 cells) | Significant Inhibition | [15] |
| HYB19 | COX-2 Enzyme | 1.28 | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds by measuring their ability to reduce acute, localized edema.[1][2][13]
Objective: To assess the in vivo anti-inflammatory effect of an isoxazole compound by measuring the reduction of paw swelling induced by carrageenan.
Materials:
-
Test isoxazole compounds
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v solution in sterile saline)
-
Standard drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a negative control group (vehicle), a positive control group (standard drug), and test groups (different doses of the isoxazole compound).
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V0).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[1]
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Data Analysis:
-
Calculate the paw edema volume at each time point: Edema (mL) = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Mechanisms of Anti-inflammatory Activity
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[19] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Many isoxazole derivatives are designed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][12]
The Nuclear Factor kappa B (NF-κB) is a master transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[8][20] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[19] Some isoxazole derivatives exert their anti-inflammatory effects by inhibiting this pathway, thereby downregulating the production of inflammatory mediators.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. The isoxazole scaffold is present in several clinically used antibiotics, such as cloxacillin and sulfamethoxazole, and novel derivatives continue to be explored for their efficacy against a broad spectrum of pathogens.[16][21]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against selected bacterial and fungal strains.
| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |
| Isoxazole Chalcone (28) | S. aureus | 1 | [21] |
| Dihydropyrazole (45) | S. aureus | 8 | [21] |
| Dihydropyrazole (46) | C. albicans | 2 | [21] |
| Isoxazole-Oxadiazole (ED) | S. epidermidis | 31.25 | [11] |
| Isoxazole-Oxadiazole (ED) | S. aureus | 62.5 | [11] |
| Isoxazole-Oxadiazole (ED) | E. faecium | 125 | [11] |
| Isoxazole-Oxadiazole (ED) | P. aeruginosa | 500 | [11] |
| Isoxazole Derivative (18) | B. subtilis | 31.25 | [5] |
| Isoxazole Derivative (18) | B. cereus | 62.5 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][14][22]
Objective: To determine the lowest concentration of an isoxazole compound that visibly inhibits the growth of a specific bacterial or fungal strain.
Materials:
-
Test isoxazole compounds
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Multichannel pipette
-
Incubator (35-37°C)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, dispense 100 µL of sterile broth into all wells. Add 100 µL of the test compound stock solution to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no inoculum).[22]
-
Inoculation: Add 100 µL of the standardized inoculum to each well from columns 1 through 11. Do not add inoculum to column 12.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14] The growth control well should be turbid, and the sterility control well should be clear.
Mechanisms of Antimicrobial Activity
The mechanisms by which isoxazole derivatives exert their antimicrobial effects are varied. Some, like the sulfonamides (e.g., sulfamethoxazole), act as bacteriostatic agents by inhibiting essential metabolic pathways, such as folic acid synthesis. Others, particularly those derived from β-lactam scaffolds (e.g., cloxacillin), are bactericidal and work by inhibiting cell wall synthesis.[4][23] Newer isoxazole compounds may act by disrupting the bacterial cell membrane, inhibiting protein synthesis, or interfering with other crucial cellular processes.[5] The specific mechanism often depends on the overall structure of the molecule and the nature of the substituents on the isoxazole ring.[16]
Antiviral and Anticonvulsant Activities
Beyond the major areas of anticancer, anti-inflammatory, and antimicrobial research, isoxazole derivatives have also shown promise as antiviral and anticonvulsant agents, highlighting the broad therapeutic potential of this chemical scaffold.[15][23][24]
Antiviral Activity
Isoxazole-containing compounds have been investigated for activity against a range of viruses.[16][24] For instance, derivatives have been synthesized and evaluated for their ability to inhibit the replication of viruses such as the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[18]
Quantitative Data:
-
Compound 7t (Isoxazole-amide): Showed superior curative, protection, and inactivation activities against TMV and CMV compared to the standard, Ningnanmycin.[18]
Experimental Protocol: Plaque Reduction Assay The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.[1][2][3]
Objective: To determine the concentration of an isoxazole compound that reduces the number of viral plaques by 50% (IC50 or EC50).
Procedure:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of virus (that produces a countable number of plaques).
-
Infection: Remove the growth medium from the cell monolayers and add the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them (e.g., with crystal violet). The viable cells will be stained, while the areas of cell death (plaques) will appear as clear zones. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage reduction against the compound concentration.
Anticonvulsant Activity
Several isoxazole derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models.[15][21] Their mechanism of action is often linked to the modulation of neurotransmitter systems, particularly by enhancing the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[25][26]
Quantitative Data:
-
Compound IIIa & IIIb: Showed anticonvulsant activity with 59.23% to 65.8% inhibition of epileptic seizures in mice, approaching the efficacy of the standard drug Phenytoin (83.95% inhibition).[21]
-
Compound 4g: Exhibited potent activity in the MES and scPTZ seizure models with ED50 values of 23.7 and 18.9 mg/kg, respectively.[9]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[4][10][22]
Objective: To evaluate the ability of an isoxazole compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.
Procedure:
-
Animal Preparation: Use mice or rats, and administer the test compound, vehicle, or standard drug (e.g., Phenytoin) at a predetermined time before the test.
-
Electrode Application: Apply a drop of a topical anesthetic/electrolyte solution to the corneas of the animal. Place corneal electrodes on the eyes.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) using an electroconvulsive shock generator.[4][5]
-
Observation: Observe the animal's response. The characteristic seizure pattern includes a tonic phase with flexion and extension of the forelimbs and hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[11] An animal is considered protected if this phase is absent.
-
Data Analysis: The anticonvulsant activity is quantified by determining the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.[7]
Conclusion and Future Perspectives
The isoxazole scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating a remarkable versatility that has led to the development of compounds with a wide spectrum of biological activities. From potent anticancer agents that target fundamental cellular processes to selective anti-inflammatory drugs and broad-spectrum antimicrobial compounds, the isoxazole ring continues to provide a fertile ground for the discovery of novel therapeutics. The antiviral and anticonvulsant properties further underscore the broad applicability of this privileged heterocycle.
Future research will likely focus on the synthesis of novel isoxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of isoxazole-based hybrid molecules, which combine the isoxazole core with other pharmacophores, holds significant promise for developing multi-target agents to combat complex diseases like cancer and drug-resistant infections. As our understanding of the underlying molecular mechanisms deepens, the rational design of next-generation isoxazole compounds will continue to be a vital and productive area of drug discovery, offering hope for new and more effective treatments for a multitude of human diseases.
General Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Maximal Electroshock (MES) Test [bio-protocol.org]
- 6. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 16. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives [ijpba.in]
- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 22. ijrrjournal.com [ijrrjournal.com]
- 23. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Action of bicyclic isoxazole GABA analogues on GABA transporters and its relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
(5-Methyl-3-isoxazolyl)methylamine as a pharmacophore
An In-Depth Technical Guide on the (5-Methyl-3-isoxazolyl)methylamine Pharmacophore
Introduction
The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] As a "bioisostere" of other functional groups, it offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility. The this compound scaffold, in particular, serves as a crucial pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. Its derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1] This guide provides a comprehensive technical overview of the this compound core, focusing on its synthesis, structure-activity relationships (SAR), biological targets, and the experimental methodologies used for its evaluation.
Synthesis of Derivatives
The synthesis of derivatives based on the (5-Methyl-3-isoxazolyl) core typically involves the modification of functional groups attached to the isoxazole ring. A common strategy is the acylation of an amine precursor or the reaction of an activated carboxylic acid with various amines.
For instance, 5-methylisoxazole-3-carboxamide derivatives can be synthesized from 5-methylisoxazole-3-carbonyl chloride by reacting it with a diverse range of aromatic or aliphatic amines.[2] Another approach involves the reaction of 5-methylisoxazol-3-amine with activated enol ethers, which can lead to the formation of isoxazolylenamines or, after cyclization, isoxazolopyrimidinones. The synthesis of more complex structures, such as those targeting specific kinases, may involve multi-step sequences including Suzuki reactions to build aryl-aryl bonds, followed by functional group manipulations like ester hydrolysis and Mitsunobu reactions.[3]
Caption: General synthetic workflows for (5-Methyl-3-isoxazolyl) derivatives.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities. The nature and position of substituents on the isoxazole ring and its appended functionalities critically influence potency and selectivity.
Antimicrobial and Antitubercular Activity
Several 5-methylisoxazole-3-carboxamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis and other bacteria.[2] Compounds with specific substitutions showed significant antitubercular activity, with Minimum Inhibitory Concentrations (MIC) in the low micromolar range. For example, derivatives 10 and 14 (structures not shown) were identified as having significant activity against the H37Rv strain of M. tuberculosis.[2] Similarly, certain derivatives exhibited notable antibacterial activity against Bacillus subtilis and Escherichia coli.[2] Other studies have reported antifungal properties of isoxazole derivatives against species like Aspergillus niger and Candida albicans.[4]
| Compound ID | Target Organism | Activity (MIC, µM) | Reference |
| 9 | M. tuberculosis H37Rv | 6.25 | [2] |
| 10 | M. tuberculosis H37Rv | 3.125 | [2] |
| 13 | M. tuberculosis H37Rv | 6.25 | [2] |
| 14 | M. tuberculosis H37Rv | 3.125 | [2] |
| 9, 13, 19, 20 | B. subtilis / E. coli | 6.25 | [2] |
| 15, 17 | B. subtilis / E. coli | 12.5 | [2] |
Enzyme Inhibition
The isoxazole motif is present in several potent and selective enzyme inhibitors.
FLT3 Kinase: A series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues were designed as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[5] Compound 7d emerged as a highly potent inhibitor with an IC50 of 106 nM and demonstrated excellent selectivity over other kinases.[5]
| Compound ID | Target Enzyme | Activity (IC50) | Reference |
| 7d | FLT3 | 106 nM | [5] |
Cyclooxygenase-2 (COX-2): The drug Valdecoxib, chemically known as 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, is a potent and selective inhibitor of the COX-2 enzyme, highlighting the importance of the 3,5-disubstituted isoxazole core in designing anti-inflammatory agents.[6]
Chitin Synthesis: In the field of agrochemicals, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles have been identified as inhibitors of chitin synthesis.[7] SAR studies revealed that the introduction of small alkyl or halogen groups at the para-position of the 3-phenyl ring enhanced activity, while bulky or strongly electron-withdrawing groups led to a significant decrease in potency.[7][8]
Caption: Structure-Activity Relationship (SAR) logic for 3-phenyl-isoxazole analogs.
Targeting Nuclear Receptors and Viruses
Trisubstituted isoxazoles have been developed as selective allosteric ligands for the Retinoid-related orphan receptor gamma t (RORγt), a key therapeutic target for autoimmune diseases.[3] SAR studies showed that a hydrogen bond-donating heterocycle at the C-5 position of the isoxazole significantly increased potency.[3] Furthermore, novel isoxazole-based small molecules have been identified that target Zika virus (ZIKV) infections, demonstrating the scaffold's versatility in antiviral drug discovery.[9]
Caption: Inhibition of the FLT3 signaling pathway by an isoxazole derivative.
Experimental Protocols
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This assay is a standard colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[2]
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv strain. Control wells (no drug) are included.
-
Incubation: The plate is incubated at 37°C for a period of 5-7 days.
-
Assay Development: A solution of Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.
-
Reading: The color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Antifungal Susceptibility: Cup Plate Method
This diffusion method provides a qualitative or semi-quantitative measure of antifungal activity.
-
Medium Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test fungus (e.g., A. niger, C. albicans).
-
Well Creation: Sterile cork borers are used to create uniform wells or "cups" in the agar.
-
Compound Application: A defined volume of the test compound, dissolved in a suitable solvent (e.g., DMF), is added to each well. A solvent control and a standard antifungal agent (e.g., griseofulvin) are also tested.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) is measured in millimeters. A larger diameter indicates greater antifungal activity.
In Vitro Kinase Inhibition Assay (e.g., FLT3)
Biochemical assays are used to measure the direct inhibitory effect of a compound on a specific enzyme.[5]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme (e.g., recombinant human FLT3), a specific substrate (e.g., a synthetic peptide), and ATP in a buffered solution.
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Reaction Initiation & Incubation: The kinase reaction is initiated, often by the addition of ATP, and the plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a privileged pharmacophore in modern drug discovery. Its synthetic tractability allows for the creation of large libraries of diverse compounds. The extensive research into its derivatives has led to the identification of potent agents against a variety of biological targets, including bacteria, fungi, viruses, and key human enzymes involved in cancer and inflammation. The structure-activity relationship studies consistently demonstrate that subtle modifications to the substitution pattern can lead to significant changes in biological activity and selectivity. This core will undoubtedly continue to be a fertile ground for the development of novel therapeutic agents.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to Isoxazole Chemistry in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a privileged scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties make it a versatile building block for the development of novel therapeutic agents.[3][4] Isoxazole is an unsaturated aromatic heterocyclic compound, and its electron-rich nature, coupled with a weak nitrogen-oxygen bond, makes it susceptible to ring cleavage reactions, rendering it a valuable synthetic intermediate.[1][5] The integration of the isoxazole moiety into drug candidates can lead to improved physicochemical properties, enhanced pharmacokinetic profiles, increased efficacy, and reduced toxicity.[3][6]
The versatility of the isoxazole nucleus is underscored by its presence in a wide array of commercially available drugs with diverse therapeutic applications.[1][7] These include antibacterial agents like Sulfamethoxazole and Cloxacillin, the selective COX-2 inhibitor and anti-inflammatory drug Valdecoxib, the immunomodulatory agent Leflunomide, and the anticonvulsant Zonisamide.[2][8] The broad spectrum of biological activities exhibited by isoxazole derivatives—including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects—continues to fuel intensive research into their therapeutic potential.[9][10][11]
Synthetic Strategies for Isoxazole Derivatives
The construction of the isoxazole core is a well-developed field in synthetic organic chemistry, offering medicinal chemists multiple reliable routes to a diverse range of derivatives.[1][12] Key methodologies include cycloaddition reactions, condensation reactions, and microwave-assisted synthesis.[1][13]
Key Synthetic Methodologies:
-
[3+2] Cycloaddition Reactions: This is one of the most common and versatile methods for synthesizing the isoxazole ring. It typically involves the 1,3-dipolar cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[2][12][14] Copper(I)-catalyzed procedures are often employed for the rapid, one-pot, and regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides.[12]
-
Condensation Reactions: Isoxazole derivatives can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[4] Similarly, the reaction of β-ketonitriles with hydroxylamine provides a straightforward route to 3-aminoisoxazoles.[12]
-
Microwave-Induced Synthesis: To accelerate reaction times and improve yields, microwave-assisted organic synthesis has been successfully applied. This "green chemistry" approach can be used for methods like the 1,3-dipolar cycloaddition, often leading to higher yields and easier work-up in shorter reaction times.[1][12]
Pharmacological Profile and Therapeutic Applications
Isoxazole-containing compounds have demonstrated a remarkable breadth of biological activities, leading to their investigation for a multitude of diseases.[3][12]
Anticancer Activity
Isoxazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[15][16] These mechanisms include the inhibition of crucial enzymes like protein kinases and histone deacetylases (HDACs), disruption of tubulin polymerization, induction of apoptosis, and aromatase inhibition.[3][16]
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone often overexpressed in cancer cells, making it an attractive therapeutic target. Several isoxazole-based HSP90 inhibitors have been developed, such as NVP-AUY922, which has shown activity against breast cancer.[3][7]
-
Tubulin Polymerization Inhibition: Compounds that interfere with microtubule dynamics are potent anticancer agents. Certain 3,5-disubstituted and 4,5-diarylisoxazoles have shown significant antimitotic and antiproliferative activity by inhibiting tubulin polymerization, with some derivatives exhibiting greater potency than the natural product combretastatin A4 (CA4).[3][5][17]
-
Kinase Inhibition: Some isoxazole derivatives act as potent inhibitors of tyrosine kinases, such as c-Met, which plays a role in tumor growth and metastasis.[15]
| Compound Class/Name | Target/Mechanism | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference(s) |
| Isoxazole Chalcone Derivatives | Tubulin Polymerization Inhibition | DU145 (Prostate) | 0.96 µM and 1.06 µM | [5][17] |
| Phenyl-isoxazole-carboxamide Analogues | Cytotoxicity | HeLa, MCF-7, Hep3B, HepG2 | 15.48 µg/ml - 23.98 µg/ml | [1] |
| NVP-AUY922 | HSP90 Inhibition | Breast Cancer | - | [3][7] |
Antimicrobial Activity
The isoxazole scaffold is a core component of several clinically important antibacterial drugs.[1] This includes β-lactamase resistant penicillins like Cloxacillin, Dicloxacillin, and Flucloxacillin, as well as sulfonamides such as Sulfamethoxazole and Sulfisoxazole.[1][8] Researchers continue to synthesize novel isoxazole derivatives to combat the growing threat of antimicrobial resistance.[3] Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups (e.g., trifluoro, chloro) on the isoxazole molecule can enhance antibacterial activity.[6]
Beyond bacteria, isoxazole derivatives have also shown significant promise as antifungal agents.[18] Certain novel isoxazole-based compounds have demonstrated selective activity against Candida albicans, a common cause of fungal infections, without harming beneficial microbiota.[18]
| Drug/Compound Class | Type | Mechanism of Action | Target Pathogen(s) | Reference(s) |
| Cloxacillin, Dicloxacillin | Antibacterial | β-lactamase resistant penicillin | Gram-positive bacteria | [1][8] |
| Sulfamethoxazole | Antibacterial | Dihydropteroate synthase inhibitor | Broad spectrum | [1][8] |
| Isoxazole-chalcone hybrid (Compound 48) | Antitubercular | - | Mtb H37Rv (MIC: 0.12 µg/mL) | [5][17] |
| PUB14, PUB17 | Antifungal | Selective anti-Candida activity | Candida albicans | [18] |
Anti-inflammatory Activity
The role of isoxazoles in treating inflammation is best exemplified by Valdecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[8][13] By selectively targeting COX-2, such compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12] Leflunomide is another key anti-inflammatory drug that operates via immunomodulation.[13] Its active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in proliferating lymphocytes.[2]
| Drug/Compound Name | Target | Mechanism of Action | Indication | Reference(s) |
| Valdecoxib | COX-2 | Selective enzyme inhibition | Anti-inflammatory, Analgesic | [8][13] |
| Leflunomide | DHODH | Inhibition of pyrimidine synthesis | Rheumatoid Arthritis | [2][13] |
| Compound 150 (3-phenyl-5-furan isoxazole) | COX-2 | Selective enzyme inhibition (IC₅₀: 9.16 µM) | Anti-inflammatory | [6] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways modulated by isoxazole derivatives is critical for rational drug design.
Leflunomide: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide inhibits DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. Proliferating T and B lymphocytes are highly dependent on this pathway to meet their demand for DNA and RNA synthesis. By blocking DHODH, teriflunomide depletes the pyrimidine pool, leading to the arrest of lymphocytes in the G1 phase of the cell cycle, thereby exerting an immunosuppressive and anti-inflammatory effect.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Potential activities of isoxazole derivatives [wisdomlib.org]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of (5-Methyl-3-isoxazolyl)methylamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of (5-Methyl-3-isoxazolyl)methylamine have not been fully investigated. This document summarizes the currently available information, which is primarily derived from safety data sheets. A comprehensive toxicological evaluation would require further experimental studies.
Introduction
This compound is a chemical compound containing an isoxazole ring, a heterocycle that is a component of various biologically active molecules.[1][2] Isoxazole derivatives have been explored for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Despite the interest in the isoxazole scaffold, specific and detailed toxicological data for this compound (CAS No. 154016-48-5) is scarce in publicly available literature.[5][6] This guide provides a summary of the known hazard information and outlines general toxicological testing protocols relevant to this class of compound.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a corrosive substance.[5][6]
Primary Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye burns.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Harmful if Swallowed: May be harmful if ingested.[6]
Due to its corrosive nature, direct contact with the skin, eyes, and mucous membranes should be strictly avoided.
Summary of Toxicological Data
A thorough literature search did not yield any quantitative toxicological data such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level) for this compound.[5] The table below reflects the absence of this specific data.
| Toxicological Endpoint | Test Species | Route of Administration | Value | Reference |
| Acute Oral Toxicity (LD50) | Not available | Oral | Not available | [5] |
| Acute Dermal Toxicity (LD50) | Not available | Dermal | Not available | [5] |
| Acute Inhalation Toxicity (LC50) | Not available | Inhalation | Not available | [5] |
| Skin Corrosion/Irritation | Not available | Dermal | Causes burns | [5][6] |
| Eye Damage/Irritation | Not available | Ocular | Causes burns | [5][6] |
| Genotoxicity | Not available | In vitro/In vivo | Not available | [5] |
| Carcinogenicity | Not available | Not available | Not available | [5] |
| Reproductive Toxicity | Not available | Not available | Not available | [5] |
Experimental Protocols for Toxicological Assessment
In the absence of specific studies on this compound, this section outlines standard, generalized protocols for key toxicological endpoints. These methodologies are based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally accepted standards for chemical safety testing.
Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
This method is used to estimate the LD50 of a substance.
-
Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed individually with free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered orally by gavage. The volume administered should not exceed 1 mL/100 g of body weight.
-
Procedure:
-
A single animal is dosed at a starting dose level.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.
-
The dose for each subsequent animal is adjusted up or down depending on the outcome for the previously dosed animal.
-
This process is continued until the stopping criteria are met.
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431)
This test determines the corrosive potential of a substance on the skin.
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue.
-
The substance is exposed to the tissue for a defined period (e.g., 3 minutes and 1 hour).
-
After exposure, the tissue is rinsed and incubated.
-
-
Viability Assessment: Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt that is quantitatively measured after extraction from the tissue.
-
Classification: A substance is identified as corrosive if the mean tissue viability after exposure is below a certain threshold.
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
This test is used to assess the mutagenic potential of a substance.
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Procedure:
-
The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver).
-
The mixture is incubated.
-
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.
-
Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Mechanisms of Toxicity
There is no available information on the specific signaling pathways or mechanisms through which this compound exerts its toxic effects. For many corrosive substances, the primary mechanism of local toxicity is non-specific damage to cellular membranes and proteins due to their chemical reactivity.
Visualizations
As no specific signaling pathways or detailed experimental workflows for this compound have been described in the literature, the following diagrams illustrate a generalized workflow for toxicological assessment and a hypothetical mechanism of corrosive action.
Caption: Generalized workflow for the toxicological assessment of a novel chemical compound.
Caption: Hypothetical mechanism of action for a corrosive substance.
Conclusion
The available data on the toxicological properties of this compound is limited and primarily indicates a corrosive hazard. There is a clear lack of comprehensive in vivo and in vitro studies to fully characterize its toxicological profile. For professionals handling this compound, strict adherence to safety protocols for corrosive materials is paramount. Further research is necessary to establish a complete toxicological profile, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, to ensure its safe use in research and development.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. (5-methyl-3-phenyl-4-isoxazolyl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for N-acylation of (5-Methyl-3-isoxazolyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of (5-methyl-3-isoxazolyl)methylamine, a key intermediate in the synthesis of various compounds with potential therapeutic applications. The isoxazole moiety is a well-established pharmacophore, and its N-acylated derivatives are of significant interest in drug discovery.
The following protocols describe three common and effective methods for N-acylation: reaction with acyl chlorides, reaction with acid anhydrides, and amide coupling with carboxylic acids using a coupling agent.
Data Presentation: A Comparative Overview of N-Acylation Methods
The choice of acylation method can influence reaction conditions and outcomes. The following table summarizes typical reaction parameters and expected yields for the N-acylation of this compound based on general organic synthesis principles and analogous reactions.
| Method | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protocol 1 | Acyl Chloride (e.g., Benzoyl Chloride) | Triethylamine (Et₃N) or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to RT | 1-4 | 85-95 |
| Protocol 2 | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine or Triethylamine (Et₃N) | Dichloromethane (DCM) or neat | 0 to RT | 2-6 | 80-90 |
| Protocol 3 | Carboxylic Acid + Coupling Agent (e.g., HATU) | N,N-Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | RT | 4-12 | 75-90 |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride
This protocol details the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: N-Acylation using an Acid Anhydride
This method employs an acid anhydride as the acylating agent. The reaction can be performed in a solvent or neat.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, succinic anhydride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) (optional)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or DCM.
-
Add the acid anhydride (1.2 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to quench the excess anhydride.
-
If a solvent was used, dilute with additional organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the product.
Protocol 3: Amide Coupling using a Carboxylic Acid and a Coupling Agent
This protocol is suitable for a wide range of carboxylic acids and proceeds under mild conditions, making it ideal for sensitive substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling agent.[1]
Materials:
-
This compound
-
Carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate the general chemical transformation and the experimental workflow for the N-acylation of this compound.
Caption: General N-acylation reaction scheme.
Caption: Experimental workflow for N-acylation.
References
Application of (5-Methyl-3-isoxazolyl)methylamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The (5-Methyl-3-isoxazolyl)methylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the development of a diverse array of therapeutic agents. Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in drug design. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative biological data, to guide researchers in the exploration of this valuable pharmacophore.
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common feature in numerous clinically successful drugs. The incorporation of a methylaminomethyl substituent at the 3-position of the 5-methylisoxazole core provides a key point for molecular elaboration, allowing for the systematic modification of a drug candidate's properties to optimize its potency, selectivity, and pharmacokinetic profile. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Data Presentation
The following tables summarize the quantitative biological activity of various N-substituted derivatives of the (5-Methyl-3-isoxazolyl) scaffold, highlighting its potential in antimicrobial and anticancer applications.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound ID | R Group on Pyrazole | Test Organism | MIC (µM)[1] |
| 6c | 4-Chlorophenyl | Cryptococcus neoformans | - |
| 9 | - | Mycobacterium tuberculosis H37Rv | 6.25 |
| 10 | - | Mycobacterium tuberculosis H37Rv | 3.125 |
| 13 | - | Mycobacterium tuberculosis H37Rv | 6.25 |
| 14 | - | Mycobacterium tuberculosis H37Rv | 3.125 |
| 9 | - | Bacillus subtilis | 6.25 |
| 13 | - | Bacillus subtilis | 6.25 |
| 15 | - | Bacillus subtilis | 12.5 |
| 17 | - | Bacillus subtilis | 12.5 |
| 19 | - | Bacillus subtilis | 6.25 |
| 20 | - | Bacillus subtilis | 6.25 |
| 9 | - | Escherichia coli | 6.25 |
| 13 | - | Escherichia coli | 6.25 |
| 15 | - | Escherichia coli | 12.5 |
| 17 | - | Escherichia coli | 12.5 |
| 19 | - | Escherichia coli | 6.25 |
| 20 | - | Escherichia coli | 6.25 |
Note: MIC values for compound 6c were reported as 9 times more potent than miconazole and 8 and 125 times more potent than amphotericin B and fluconazole, respectively, but a specific µM value was not provided in the source.[2] Data for compounds 9-20 are for 5-methylisoxazole-3-carboxamide derivatives, which are structurally related to N-acylated this compound.[1]
Table 2: Anticancer Activity of Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 21 | A549 (Lung) | < 12 |
| 21 | COLO 205 (Colon) | < 12 |
| 21 | MDA-MB 231 (Breast) | < 12 |
| 21 | PC-3 (Prostate) | < 12 |
| 16 | OVCAR-3 (Ovarian) | - |
Note: Compound 21 is a 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative. The inhibitory activity of compound 16 was found to be 20-fold more potent than the lead compound, but a specific IC50 value was not provided.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 3-(chloromethyl)-5-methylisoxazole.
Step 1: Synthesis of 3-(Azidomethyl)-5-methylisoxazole
-
Materials: 3-(Chloromethyl)-5-methylisoxazole, sodium azide, dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-(chloromethyl)-5-methylisoxazole (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(azidomethyl)-5-methylisoxazole.
-
Step 2: Reduction of 3-(Azidomethyl)-5-methylisoxazole to this compound [3]
-
Materials: 3-(Azidomethyl)-5-methylisoxazole, isopropanol, triethylamine, 1,3-propanedithiol, sodium borohydride, 10% aqueous citric acid, diethyl ether, hexane, 6N aqueous sodium hydroxide, sodium chloride, dichloromethane.
-
Procedure:
-
To a solution of 3-(azidomethyl)-5-methyl-isoxazole (6.2 g, 44.55 mmol) in isopropanol (100 mL) at room temperature with vigorous stirring, add triethylamine (12.4 mL, 89.0 mmol), 1,3-propanedithiol (0.45 mL, 4.5 mmol), and sodium borohydride (1.7 g, 44.5 mmol).[3]
-
Stir the mixture at room temperature. After 19 hours, add an additional 0.5 eq of NaBH4 (850 mg, 22.28 mmol) and continue stirring at room temperature for 7 more hours.[3]
-
Evaporate the solvent under vacuum.[3]
-
Dissolve the residue in 10% aqueous citric acid (10 mL) and wash with a 1:1 mixture of ether/hexane (3 x 150 mL).[3]
-
Basify the aqueous layer with 6N aqueous NaOH until the pH reaches 12.[3]
-
Saturate the aqueous layer with NaCl and extract with dichloromethane (4 x 200 mL).[3]
-
Dry the combined dichloromethane extracts and concentrate to yield this compound as a colorless liquid (4.4 g, 87% yield).[3]
-
Protocol 2: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the synthesis of N-substituted derivatives.
-
Materials: this compound, appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide), a non-nucleophilic base (e.g., diisopropylethylamine), and a suitable solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the non-nucleophilic base (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
-
Signaling Pathway and Experimental Workflow Visualizations
PI3K/AKT/mTOR Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Certain isoxazole-containing molecules have been shown to inhibit this pathway. For instance, PX-866, a semisynthetic viridin derivative with a furanosteroid core that shares some structural similarities with isoxazole-containing natural products, is an irreversible pan-PI3K inhibitor.[1] It covalently binds to the catalytic site of PI3K, thereby blocking its activity and the downstream signaling cascade.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by PX-866.
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of a library of this compound derivatives and their subsequent biological evaluation.
References
Application Notes and Protocols for the Use of (5-Methyl-3-isoxazolyl)methylamine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (5-Methyl-3-isoxazolyl)methylamine in the synthesis of potential anticancer agents. The focus is on a specific derivative, N-((5-methylisoxazol-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, an inhibitor of the E1 activating enzyme, a critical component of the ubiquitin-proteasome system. This document includes a summary of relevant biological data, detailed experimental protocols, and visualizations of the pertinent signaling pathway and experimental workflow.
Quantitative Data Summary
While specific quantitative anticancer data (e.g., IC50 values) for N-((5-methylisoxazol-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not publicly available in the reviewed literature, the pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of potent anticancer agents, particularly kinase inhibitors. The following table summarizes the in vitro cytotoxic activity of several representative pyrrolo[2,3-d]pyrimidine derivatives against various human cancer cell lines to provide a contextual understanding of the potential of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | PC3 (Prostate) | 0.19 | [1] |
| 10b | MCF-7 (Breast) | 1.66 | [1] |
| 9e | A549 (Lung) | 4.55 | [1] |
| 8f | SNU-16 (Gastric) | Data not specified, but showed excellent potency | [2] |
| 8k | SNU-16 (Gastric) | Data not specified, but showed excellent potency | [2] |
| 5k | HepG2 (Liver) | 29-59 (range for 5e, 5h, 5k, 5l) | [3] |
| 10a (tricyclic) | HeLa (Cervical) | ~23-28 | [4] |
| 10a (tricyclic) | MCF-7 (Breast) | ~23-28 | [4] |
| 10a (tricyclic) | HT-29 (Colon) | ~23-28 | [4] |
Note: The data presented above is for structurally related pyrrolo[2,3-d]pyrimidine derivatives and is intended to be illustrative of the potential of this scaffold. Further biological evaluation of N-((5-methylisoxazol-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is required to determine its specific anticancer activity.
Experimental Protocols
Synthesis of N-((5-methylisoxazol-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol is adapted from patent WO2007092213A2 for the synthesis of a potential E1 activating enzyme inhibitor.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
1-Butanol
-
Microwave reactor
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a microwave vial, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.14 g, 7.43 mmol), this compound (1.00 g, 8.92 mmol), and DIPEA (1.94 mL, 11.1 mmol).
-
Add 1-butanol (9.13 mL) to the mixture.
-
Seal the vial and heat the mixture in a microwave reactor at 190°C for 1600 seconds.
-
After cooling, combine the reaction mixtures if performed in batches and concentrate in vacuo to yield a brown oil.
-
Purify the residue by silica gel column chromatography to obtain the desired product, N-((5-methylisoxazol-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol
This is a general protocol for determining the cytotoxic effects of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the synthesis of the potential anticancer agent.
Caption: Synthetic workflow for N-((5-methylisoxazol-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Caption: The Ubiquitin-Proteasome Signaling Pathway and the inhibitory action of the synthesized compound.
References
- 1. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Coupling Reactions with (5-Methyl-3-isoxazolyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-3-isoxazolyl)methylamine is a versatile primary amine building block of significant interest in medicinal chemistry and drug discovery. The isoxazole moiety is a key pharmacophore present in numerous clinically approved drugs. This document provides detailed experimental protocols for common coupling reactions involving this compound, including amide bond formation with carboxylic acids and acyl chlorides, as well as reductive amination. The provided methodologies, quantitative data, and visual workflows are intended to facilitate the synthesis of novel chemical entities for screening and development.
Data Presentation: Summary of Coupling Reactions
The following table summarizes representative quantitative data for the coupling reactions of this compound under the described protocols. Actual yields may vary depending on the specific substrates, reaction scale, and purification efficiency.
| Coupling Reaction | Coupling Partner Example | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (by HPLC) (%) |
| Amide Coupling | 4-Fluorobenzoic Acid | EDC, HOBt, DIPEA | DMF | 25 | 12 | 85-95 | >98 |
| Acylation | Benzoyl Chloride | Triethylamine | DCM | 0 to 25 | 2 | 90-98 | >98 |
| Reductive Amination | 4-Chlorobenzaldehyde | NaBH(OAc)₃, Acetic Acid | DCE | 25 | 4 | 80-90 | >97 |
Experimental Protocols
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes a standard procedure for the formation of an amide bond between this compound and a carboxylic acid using carbodiimide chemistry.
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-Fluorobenzoic Acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the amine solution and DIPEA (2.0 equivalents) to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Acylation with an Acyl Chloride
This protocol details a robust method for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl Chloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM and cool the solution to 0 °C using an ice bath.
-
Addition of Base and Acylating Agent: To the cooled solution, add anhydrous triethylamine (1.2 equivalents) dropwise.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be dissolved in a small amount of anhydrous DCM before addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.[1] Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Reductive Amination with an Aldehyde
This protocol outlines the synthesis of a secondary amine via reductive amination of an aldehyde with this compound using a mild reducing agent.[2][3]
Materials:
-
This compound
-
Aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equivalent) and this compound (1.1 equivalents).
-
Dissolve the starting materials in anhydrous DCE.
-
Add a few drops of glacial acetic acid to catalyze imine formation.[2] Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4 hours or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous K₂CO₃ solution.[2]
-
Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Visualizations
Caption: Experimental workflow for amide coupling.
References
Application Notes and Protocols for the Derivatization of (5-Methyl-3-isoxazolyl)methylamine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-3-isoxazolyl)methylamine is a valuable starting material in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The isoxazole ring is a key pharmacophore found in a number of approved drugs, including the antibiotic sulfamethoxazole. Derivatization of the primary amine functionality of this compound allows for the systematic exploration of the chemical space around this core, which is essential for establishing Structure-Activity Relationships (SAR). A thorough understanding of SAR is critical for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for two common and effective derivatization strategies for this compound: N-acylation and reductive amination . These methods enable the introduction of a wide variety of substituents, facilitating comprehensive SAR studies. The application notes also include representative data on the biological activities of related isoxazole derivatives to guide library design.
Key Derivatization Strategies for SAR Studies
The primary amine of this compound is a key handle for derivatization. By modifying this functional group, researchers can probe the impact of various physicochemical properties, such as steric bulk, electronics, and hydrogen bonding potential, on the biological activity of the resulting compounds.
Caption: General workflow for SAR studies of this compound derivatives.
Data Presentation: Representative SAR Data
| Derivative Class | R-Group Substitution | Observed Activity Trend (Representative) | Potential Biological Target/Activity | Reference |
| N-Acyl Derivatives | Small alkyl chains (e.g., acetyl, propionyl) | Moderate activity | Antibacterial | General Observation |
| Aromatic rings (e.g., benzoyl) | Potent activity, influenced by ring substitution | Anti-inflammatory, Antibacterial | [1] | |
| Substituted benzoyl (e.g., p-chloro, p-ethoxy) | Enhanced potency compared to unsubstituted benzoyl | Anti-inflammatory, Antibacterial | [1] | |
| Heterocyclic acyl groups | Variable, potential for high potency and selectivity | Broad-spectrum antimicrobial | General Observation | |
| N-Alkyl Derivatives (via Reductive Amination) | Small alkyl chains (e.g., methyl, ethyl) | Generally lower activity than acyl derivatives | Baseline for comparison | General Observation |
| Benzyl and substituted benzyl groups | Lipophilicity and electronic effects modulate activity | Antifungal | [2] | |
| Long alkyl chains | Increased lipophilicity can improve or decrease activity depending on the target | Antifungal | [2] |
Experimental Protocols
The following are detailed protocols for the N-acylation and reductive amination of this compound. These protocols are adapted from established methods for structurally similar primary amines and can be optimized as needed.
Protocol 1: N-Acylation of this compound
This protocol describes the reaction of this compound with an acyl chloride to form an amide linkage.
References
High-Throughput Screening Assays for Isoxazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of isoxazole derivative libraries to identify and characterize novel therapeutic candidates. Isoxazole-containing compounds are a significant class of heterocyclic molecules known for their broad range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This document outlines methodologies for various cell-based and biochemical assays, data presentation, and visualization of relevant biological pathways.
Application Note 1: Anti-Cancer Cytotoxicity Screening
This application note describes a cell-based high-throughput screening campaign to identify isoxazole derivatives with cytotoxic activity against various human cancer cell lines.
Experimental Protocol: Cell-Based Cytotoxicity Assay
1. Cell Culture and Plating:
-
Maintain human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into 384-well, black, clear-bottom microplates at a density of 5,000 cells per well in 40 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of each isoxazole derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to create a concentration range for dose-response analysis.
-
Using a robotic liquid handler, transfer 100 nL of each compound dilution to the respective wells of the cell plates.
-
Include positive control wells (e.g., doxorubicin) and negative control wells (0.1% DMSO vehicle).
3. Incubation and Viability Assessment:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Assess cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). Add 10 µL of the reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the luminescence signal using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the positive and negative controls.
-
Determine the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response curves to a four-parameter logistic model.
-
Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3]
Data Presentation
Table 1: Representative Cytotoxicity Data for Isoxazole Derivatives
| Compound ID | Isoxazole Scaffold | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Z'-Factor | Hit Rate (%) |
| ISO-001 | 3,5-Diphenylisoxazole | 7.8 | 12.3 | 9.5 | 0.78 | 1.2 |
| ISO-002 | 4-Nitroisoxazole | 2.5 | 4.1 | 3.2 | 0.81 | |
| ISO-003 | Isoxazole-carboxamide | >50 | >50 | >50 | 0.75 | |
| Doxorubicin | Positive Control | 0.1 | 0.08 | 0.12 |
Note: Data are hypothetical and for illustrative purposes. A typical hit rate in HTS is often less than 1%.[4]
Signaling Pathway and Workflow Visualization
Many isoxazole derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[5][6]
Application Note 2: Antimicrobial Activity Screening
This application note details a high-throughput screening protocol to identify isoxazole derivatives with antibacterial or antifungal activity.
Experimental Protocol: Broth Microdilution Assay
1. Microbial Culture Preparation:
-
Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Grow fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight at 35°C.
-
Dilute the microbial cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
2. Compound Preparation and Serial Dilution:
-
Prepare stock solutions of isoxazole compounds in DMSO.
-
In a 96-well or 384-well microtiter plate, perform two-fold serial dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Add the diluted microbial suspension to each well containing the compound dilutions.
-
Include a positive control (a known antibiotic/antifungal) and a negative control (vehicle).
-
Incubate bacterial plates for 18-24 hours at 37°C and fungal plates for 24-48 hours at 35°C.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
5. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
From the wells showing no visible growth in the MIC assay, plate a small aliquot onto agar plates.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
Table 2: Representative Antimicrobial Activity of Isoxazole Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| ISO-101 | 8 | 32 | 16 |
| ISO-102 | >128 | >128 | 64 |
| ISO-103 | 4 | 16 | 8 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: Data are hypothetical and for illustrative purposes.
Mechanism of Action and Workflow Visualization
The antimicrobial mechanism of isoxazole derivatives can vary, but some have been shown to inhibit essential bacterial enzymes or disrupt cell membrane integrity.[4][7]
Application Note 3: Anti-Inflammatory Activity Screening
This application note outlines a cell-based HTS assay to identify isoxazole derivatives that inhibit the production of pro-inflammatory cytokines.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
1. Cell Culture and Seeding:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) in RPMI-1640 medium. For THP-1 cells, differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Seed the cells into 96-well or 384-well plates and allow them to adhere.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of isoxazole derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Include a positive control (e.g., dexamethasone) and a negative control (vehicle).
3. Incubation and Supernatant Collection:
-
Incubate the plates for 18-24 hours at 37°C and 5% CO₂.
-
Centrifuge the plates and collect the cell culture supernatants.
4. Cytokine Quantification:
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
5. Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound.
-
Determine the IC₅₀ values for the active compounds.
Data Presentation
Table 3: Representative Anti-Inflammatory Activity of Isoxazole Derivatives
| Compound ID | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| ISO-201 | 5.2 | 8.9 |
| ISO-202 | 15.8 | 22.1 |
| ISO-203 | 0.9 | 1.5 |
| Dexamethasone | 0.01 | 0.02 |
Note: Data are hypothetical and for illustrative purposes.
Signaling Pathway and Workflow Visualization
Many anti-inflammatory compounds, including some isoxazole derivatives, act by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.
Application Note 4: Neuroprotective Activity Screening
This application note describes a cell-based HTS assay to identify isoxazole derivatives that protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.[8][9]
Experimental Protocol: Oxidative Stress-Induced Neurotoxicity Assay
1. Neuronal Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in the appropriate medium.
-
Seed the cells into 384-well plates and allow them to differentiate if necessary.
2. Compound Treatment and Induction of Oxidative Stress:
-
Treat the cells with various concentrations of isoxazole derivatives for 1-2 hours.
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or glutamate (for HT22 cells).
-
Include a positive control (e.g., N-acetylcysteine) and a negative control (vehicle).
3. Incubation and Viability Assessment:
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Measure cell viability using a fluorescent or luminescent assay (e.g., resazurin reduction or ATP-based assay).
4. Data Analysis:
-
Calculate the percentage of neuroprotection for each compound relative to the controls.
-
Determine the half-maximal effective concentration (EC₅₀) for active compounds.
Data Presentation
Table 4: Representative Neuroprotective Activity of Isoxazole Derivatives
| Compound ID | Neuroprotection EC₅₀ (µM) |
| ISO-301 | 2.1 |
| ISO-302 | 11.5 |
| ISO-303 | 0.8 |
| N-acetylcysteine | 50 |
Note: Data are hypothetical and for illustrative purposes.
Signaling Pathway and Workflow Visualization
Neuroprotective compounds often act by modulating signaling pathways that control cellular responses to stress, such as the MAPK pathways (e.g., ERK, JNK, p38).
References
- 1. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. Changing the HTS Paradigm: AI-Driven Iterative Screening for Hit Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (5-Methyl-3-isoxazolyl)methylamine and its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of (5-Methyl-3-isoxazolyl)methylamine and its related products. The protocols outlined below are essential for ensuring the identity, purity, and quality of these compounds in research and development settings.
Introduction
This compound is a heterocyclic amine containing an isoxazole ring, a key scaffold in many biologically active compounds.[1][2] Its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications.[1][3] Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these molecules. This document details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC and GC-MS), for the comprehensive analysis of this compound products.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.3 | ~12 |
| Methylene (CH₂) | ~3.8 | ~35 |
| Isoxazole C4-H | ~6.2 | ~102 |
| Isoxazole C3 | - | ~160 |
| Isoxazole C5 | - | ~170 |
| Amine (NH₂) | Variable (broad singlet) | - |
Note: Predicted values are based on data from analogous isoxazole derivatives.[4][5][6] Actual shifts may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The expected nominal mass of this compound is 112 g/mol .
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ (Protonated Molecule) | 113.07 |
| [M]⁺˙ (Molecular Ion) | 112.06 |
Note: The fragmentation pattern of isoxazoles can be complex and is influenced by the substitution pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is suitable for polar molecules like amines and is commonly used in LC-MS. Electron ionization (EI) is typically used in GC-MS.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural elucidation, acquire fragmentation data using tandem mass spectrometry (MS/MS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 (two bands for primary amine) |
| C-H stretch (methyl, methylene) | 2960-2850 |
| C=N stretch (isoxazole) | 1650-1550 |
| N-O stretch (isoxazole) | 1450-1300 |
| C-N stretch (amine) | 1250-1020 |
Note: These are general ranges and the exact peak positions can vary.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.
Table 4: Starting Parameters for HPLC Method Development
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 220 nm or Mass Spectrometry (LC-MS) |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject a known volume of the sample (e.g., 10 µL).
-
Data Analysis: Integrate the peak corresponding to this compound to determine its retention time and peak area. Purity can be assessed by calculating the area percentage of the main peak. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.
Table 5: Starting Parameters for GC-MS Method Development
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). If derivatization is required, follow a standard protocol (e.g., silylation with BSTFA).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.
-
Data Analysis: Identify the peak corresponding to the analyte by its retention time and mass spectrum. The mass spectrum can be compared to a library (e.g., NIST) for identification.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized this compound product.
Caption: Workflow for the characterization of this compound.
Synthesis Pathway
A plausible synthetic route to this compound is outlined below. This pathway can be used as a basis for monitoring reaction progress and identifying potential impurities.
Caption: A potential synthesis route for this compound.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound and its derivatives. The combination of spectroscopic and chromatographic techniques is essential for confirming the structure, assessing the purity, and ensuring the quality of these important compounds in a research and drug development pipeline. The provided protocols offer a solid starting point for method development and can be adapted based on specific instrumentation and sample requirements.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. staff.najah.edu [staff.najah.edu]
- 4. rsc.org [rsc.org]
- 5. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 6. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of (5-Methyl-3-isoxazolyl)methylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-3-isoxazolyl)methylamine and its derivatives are valuable building blocks in medicinal chemistry, forming the core of various pharmacologically active compounds. The isoxazole scaffold is a privileged structure known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The primary amine functionality of this compound serves as a key handle for the synthesis of diverse compound libraries through derivatization, such as N-acylation, N-alkylation, and amide coupling reactions.
These application notes provide detailed protocols for a scalable synthesis of this compound and its subsequent derivatization. The methodologies are designed to be robust and reproducible, suitable for multi-gram to kilogram scale production for preclinical and drug development studies.
Synthetic Pathways
A reliable and scalable synthetic route to this compound is crucial for its application in drug discovery. The following workflow outlines a two-step process starting from the commercially available (5-methyl-3-isoxazolyl)methanol. This pathway involves the conversion of the alcohol to an azide intermediate, followed by reduction to the target primary amine.
Experimental Protocols
Protocol 1: Synthesis of 3-(Azidomethyl)-5-methyl-1,2-oxazole
This protocol describes the conversion of (5-methyl-3-isoxazolyl)methanol to its corresponding azide. This intermediate is a key precursor for the synthesis of the target amine.
Materials:
-
(5-Methyl-3-isoxazolyl)methanol
-
Mesyl Chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium Azide (NaN₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of (5-methyl-3-isoxazolyl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add mesyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(azidomethyl)-5-methyl-1,2-oxazole.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Scale (g) | Expected Yield (%) |
| (5-Methyl-3-isoxazolyl)methanol | 113.12 | 1.0 | 50.0 | - |
| Mesyl Chloride | 114.55 | 1.2 | 60.8 | - |
| Triethylamine | 101.19 | 1.5 | 67.0 | - |
| Sodium Azide | 65.01 | 2.0 | 57.5 | - |
| 3-(Azidomethyl)-5-methyl-1,2-oxazole | 138.12 | - | - | 85-95 |
Protocol 2: Scale-up Synthesis of this compound
This protocol details the reduction of the azide intermediate to the primary amine, this compound.[4]
Materials:
-
3-(Azidomethyl)-5-methyl-1,2-oxazole
-
Isopropanol
-
Triethylamine (TEA)
-
1,3-Propanedithiol
-
Sodium Borohydride (NaBH₄)
-
10% Aqueous Citric Acid
-
6 N Aqueous Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Dichloromethane (DCM)
-
Ether/Hexane (1:1)
Procedure:
-
To a solution of 3-(azidomethyl)-5-methyl-isoxazole (6.2 g, 44.55 mmol) in isopropanol (100 mL) at room temperature with vigorous stirring, add triethylamine (12.4 mL, 89.0 mmol), 1,3-propanedithiol (0.45 mL, 4.5 mmol), and sodium borohydride (1.7 g, 44.5 mmol).[4]
-
Stir the mixture at room temperature. After 19 hours, add an additional 0.5 equivalents of NaBH₄ (850 mg, 22.28 mmol) and continue stirring at room temperature for another 7 hours.[4]
-
Evaporate the solvent under vacuum. Dissolve the residue in 10% aqueous citric acid (10 mL) and wash with a 1:1 mixture of ether/hexane (3 x 150 mL).[4]
-
Basify the aqueous layer with 6 N aqueous NaOH until the pH reaches 12.[4]
-
Saturate the aqueous layer with NaCl and extract with DCM (4 x 200 mL).[4]
-
Dry the combined DCM extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a colorless liquid.[4]
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Molar Amount (mmol) | Expected Yield (%) |
| 3-(Azidomethyl)-5-methyl-1,2-oxazole | 138.12 | 6.2 g | 44.55 | - |
| Sodium Borohydride | 37.83 | 1.7 g + 0.85 g | 44.9 + 22.5 | - |
| This compound | 112.13 | 4.4 g | 39.2 | 87[4] |
Protocol 3: N-Acylation of this compound
This protocol provides a general method for the derivatization of the primary amine via amide bond formation, a common strategy in drug discovery to explore structure-activity relationships (SAR).
Materials:
-
This compound
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in DCM or DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl derivative.
| Reagent | Molar Ratio | Purpose |
| Carboxylic Acid | 1.0 | Acylating agent |
| EDC | 1.2 | Coupling agent |
| HOBt | 1.2 | Reduces side reactions |
| This compound | 1.1 | Nucleophile |
| DIPEA | 2.0 | Base |
Biological Activity and Signaling Pathways
Derivatives of the (5-methyl-3-isoxazolyl) scaffold have shown a variety of biological activities. A prominent example is Leflunomide, an immunomodulatory drug, which contains a related isoxazole core. Its active metabolite, teriflunomide, is a known inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes. By inhibiting this pathway, these compounds can exert an anti-proliferative and anti-inflammatory effect.
Many isoxazole derivatives also exhibit significant antimicrobial activity.[1][2] They can act as either bactericidal agents, which kill bacteria, or bacteriostatic agents, which inhibit bacterial growth by interfering with processes like protein synthesis or metabolic pathways.[5] The derivatization of this compound allows for the fine-tuning of these antimicrobial properties against various bacterial and fungal strains.
References
Application Notes and Protocols for the In Vitro Biological Evaluation of Novel Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro biological evaluation of novel isoxazole compounds, covering their anticancer, antimicrobial, and anti-inflammatory activities. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Summary of Biological Activities
The biological activities of novel isoxazole derivatives are summarized below. This data has been compiled from various in vitro studies and is presented for comparative analysis.
Anticancer Activity
The cytotoxic effects of various isoxazole compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented in the tables below.
Table 1: Cytotoxicity of Isoxazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoxazole-based Carboxamides and Hydrazones | ||||
| 3c | Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI) | Growth Inhibition >70% at 10µM | - | - |
| 8 | Hepatocellular Carcinoma (HepG2) | 0.84 | Sorafenib | 3.99 |
| 10a | Hepatocellular Carcinoma (HepG2) | 0.79 | Sorafenib | 3.99 |
| 10c | Hepatocellular Carcinoma (HepG2) | 0.69 | Sorafenib | 3.99 |
| Isoxazole-Carboxamide Derivatives | ||||
| 2d | Liver (Hep3B) | ~23 µg/ml | Doxorubicin | - |
| 2e | Liver (Hep3B) | ~23 µg/ml | Doxorubicin | - |
| 2d | Cervical (HeLa) | 15.48 µg/ml | - | - |
| 2a | Breast (MCF-7) | 39.80 µg/ml | - | - |
| Isoxazolo-Indole Derivatives | ||||
| 5a | Liver (Huh7) | 0.7 | Doxorubicin | - |
| 5a | Liver (Mahlavu) | 1.5 | Doxorubicin | - |
| 5a | Liver (SNU475) | 1.4 | Doxorubicin | - |
| 5r | Liver (HepG2) | 1.5 | Doxorubicin | - |
| 3,4-Isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine Derivatives | ||||
| 1 | Human Erythroleukemic (K562) | 71.57 nM | - | - |
| 2 | Human Erythroleukemic (K562) | 18.01 nM | - | - |
| 3 | Human Erythroleukemic (K562) | 44.25 nM | - | - |
| 4 | Human Erythroleukemic (K562) | 70.1 nM | - | - |
| 5 | Human Erythroleukemic (K562) | 35.2 nM | - | - |
Table 2: Pro-Apoptotic Activity of Isoxazole Derivatives in K562 Cells
| Compound ID | Concentration | % Apoptotic Cells |
| 4 | 100 nM | 80.10 |
| 8 | 10 µM | 90.60 |
| 11 | 200 µM | 88.50 |
Antimicrobial Activity
The antimicrobial potential of novel isoxazole compounds has been assessed against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a key parameter.
Table 3: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives against Various Microorganisms
| Compound Class/ID | Microorganism | Strain | MIC (µg/mL) |
| N-acyl phenylalanines and 4H-1,3-oxazol-5-ones | |||
| 1d | Escherichia coli | ATCC 25922 | 28.1 |
| 1d | Candida albicans | 128 | 14 |
| 2d | Staphylococcus epidermidis | 756 | 56.2 |
| 4a | Staphylococcus epidermidis | 756 | 56.2 |
| 4a | Bacillus subtilis | ATCC 6683 | 56.2 |
| 4a | Candida albicans | 128 | 14 |
| Water-soluble Isoxazole Conjugates | |||
| 5a-d | Enterococcus durans | B-603 | 0.06-2.5 |
| 5a-d | Bacillus subtilis | B-407 | 0.06-2.5 |
| 5a-d | Rhodococcus qingshengii | Ac-2784D | 0.06-2.5 |
| 5a-d | Escherichia coli | B-1238 | 0.06-2.5 |
| Triazole-Isoxazole Hybrids | |||
| 7b | Escherichia coli | ATCC 25922 | 15 |
| 7b | Pseudomonas aeruginosa | - | 30 |
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives have been investigated, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 4: Cyclooxygenase (COX) Inhibitory Activity of Isoxazole Derivatives
| Compound ID | Enzyme | IC50 (µM) | Standard | IC50 (µM) |
| C3 | COX-2 | - | - | - |
| C5 | COX-2 | - | - | - |
| C6 | COX-2 | - | - | - |
Experimental Protocols
Detailed methodologies for key in vitro biological evaluation assays are provided below.
Cell Viability and Cytotoxicity: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of novel isoxazole compounds on cancer cell lines.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired test concentrations.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.
-
Include appropriate controls: untreated cells (medium only), vehicle control (medium with the same concentration of solvent as the highest compound concentration), and a positive control (a known cytotoxic drug).
-
-
MTT Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the use of Annexin V-FITC and PI staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5][6]
Materials:
-
Cells treated with isoxazole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with the isoxazole compound at the desired concentration and for the appropriate duration. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9]
Materials:
-
Cells treated with isoxazole compounds
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the treated and untreated control cells.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight for better results).
-
-
Cell Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet them.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a low flow rate to obtain better resolution of the cell cycle phases.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protein Expression Analysis: Western Blotting
This protocol provides a general procedure for Western blotting to detect changes in the expression levels of specific proteins in response to treatment with isoxazole compounds.[10][11][12][13][14]
Materials:
-
Cells treated with isoxazole compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities using image analysis software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of novel isoxazole compounds against various microorganisms.[15][16][17][18][19]
Materials:
-
Microbial strains (bacteria or fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Isoxazole compound stock solution
-
96-well microplates
-
Sterile saline or PBS
-
McFarland turbidity standards
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of the isoxazole compound in the broth medium to obtain a range of concentrations.
-
Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well of the microplate containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the absorbance can be read using a microplate reader to quantify growth.
-
Anti-inflammatory Activity: COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of isoxazole compounds on COX-1 and COX-2 enzymes.[20][21][22][23][24]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Isoxazole compound
-
Known COX inhibitor (e.g., indomethacin, celecoxib) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions for the specific COX inhibition assay kit being used.
-
Prepare serial dilutions of the isoxazole compound and the positive control.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the various concentrations of the isoxazole compound or the positive control to the respective wells.
-
Pre-incubate the enzyme with the compounds for a specified time at the recommended temperature.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.
-
-
Detection and Measurement:
-
Allow the reaction to proceed for the recommended time.
-
Stop the reaction if necessary, according to the kit protocol.
-
Measure the product formation using a microplate reader at the appropriate wavelength for the detection method (colorimetric or fluorometric).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the untreated enzyme control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by isoxazole compounds and typical experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. kumc.edu [kumc.edu]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. cusabio.com [cusabio.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. scribd.com [scribd.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. protocols.io [protocols.io]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academicjournals.org [academicjournals.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for (5-Methyl-3-isoxazolyl)methylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Methyl-3-isoxazolyl)methylamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the reduction of 3-(azidomethyl)-5-methyl-1,2-oxazole. This reaction is typically carried out using sodium borohydride in the presence of triethylamine and 1,3-propanedithiol in isopropanol.[1]
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
Low yields in isoxazole synthesis can arise from several factors:
-
Decomposition of Nitrile Oxide: If your synthesis involves a nitrile oxide intermediate, it may be unstable and prone to dimerization to form furoxans.[2][3]
-
Incomplete Reaction: Ensure that the stoichiometry of your reagents is correct. For instance, in the reduction of the azide, an adequate amount of sodium borohydride is crucial.
-
Suboptimal Reaction Temperature: Temperature control is critical. Excessively high temperatures can lead to the decomposition of reactants or products, while low temperatures may result in an incomplete reaction.[2][3]
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.[4]
Q3: How can I minimize the formation of side products?
To minimize side products:
-
Control Reaction Temperature: Maintain the recommended temperature throughout the reaction. For reactions involving unstable intermediates like nitrile oxides, in situ generation at low temperatures is recommended.[2]
-
Slow Addition of Reagents: Adding reagents dropwise or via a syringe pump can help to control the reaction rate and minimize side reactions.[4]
-
Use of Appropriate Solvents: The choice of solvent can influence the reaction pathway. Ensure you are using a solvent that is appropriate for your specific reaction.[3]
-
Protect Sensitive Functional Groups: If your starting materials contain sensitive functional groups, consider protecting them before proceeding with the synthesis.
Q4: What are the recommended purification methods for this compound?
Standard purification techniques for organic compounds can be employed. These typically include:
-
Aqueous Work-up: This involves washing the reaction mixture with water and brine to remove inorganic salts and water-soluble impurities.[4]
-
Solvent Extraction: The product is extracted from the aqueous layer using a suitable organic solvent.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[4]
-
Solvent Removal: The solvent is removed under reduced pressure.[4]
-
Column Chromatography: Flash column chromatography on silica gel is often used for final purification.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent (e.g., old sodium borohydride). | Use a fresh batch of the reducing agent. |
| Incorrect stoichiometry of reagents. | Carefully check the molar equivalents of all reactants. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Multiple Spots on TLC | Formation of side products (e.g., dimerization). | Generate unstable intermediates in situ at low temperatures.[2] |
| Incomplete reaction. | Increase the reaction time or temperature. | |
| Impure starting materials. | Purify starting materials before use. | |
| Difficulty in Product Isolation | Product is water-soluble. | Saturate the aqueous layer with salt (brine) before extraction to decrease the solubility of the product in water. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. |
Experimental Protocols
Synthesis of this compound via Azide Reduction[1]
This protocol is adapted from a known procedure for the synthesis of this compound.
Materials:
-
3-(azidomethyl)-5-methyl-1,2-oxazole
-
Isopropanol
-
Triethylamine
-
1,3-Propanedithiol
-
Sodium borohydride
-
Citric acid
Procedure:
-
To a solution of 3-(azidomethyl)-5-methyl-1,2-oxazole (1.0 eq) in isopropanol, add triethylamine (2.0 eq) and 1,3-propanedithiol (0.1 eq) with vigorous stirring at room temperature.
-
Slowly add sodium borohydride (1.0 eq) to the mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with citric acid.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound via Azide Reduction [1]
| Parameter | Value |
| Starting Material | 3-(azidomethyl)-5-methyl-1,2-oxazole |
| Reagents | Sodium borohydride, Triethylamine, 1,3-Propanedithiol |
| Solvent | Isopropanol |
| Temperature | Room Temperature |
| Quenching Agent | Citric Acid |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of Polar Isoxazolyl Methylamines
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during the purification of polar isoxazolyl methylamines.
Troubleshooting Guide
Q1: I am observing significant streaking and poor separation of my polar isoxazolyl methylamine on a silica gel column. What can I do to improve this?
A1: Streaking on silica gel is a common issue when purifying basic compounds like methylamines due to strong interactions with the acidic silanol groups on the stationary phase.[1][2] Here are several strategies to mitigate this problem:
-
Incorporate a Basic Additive: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel.[3] Triethylamine (TEA) or ammonium hydroxide are common choices. Start with 0.1-1% and optimize as needed.[1][3]
-
Use an Amine-Functionalized Silica Column: These columns have an amine-modified surface that minimizes the strong acid-base interactions causing streaking, often allowing for simpler solvent systems like hexane/ethyl acetate.[2]
-
Switch to an Alternative Stationary Phase: Consider using a more inert stationary phase like basic alumina.[1]
-
Employ Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), which is less likely to cause acid-catalyzed degradation or strong binding of basic compounds.[1][4]
Q2: My polar isoxazolyl methylamine is highly soluble in water, making it difficult to extract from an aqueous workup. How can I improve the extraction efficiency?
A2: High water solubility is a frequent challenge with polar molecules. The following techniques can enhance extraction efficiency:
-
Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl), to decrease the polarity of the aqueous phase and reduce the solubility of your organic compound, thereby promoting its transfer into the organic layer.[3]
-
pH Adjustment: Since your compound is a methylamine, it is basic. Adjusting the pH of the aqueous layer to be more basic (e.g., with NaOH) will deprotonate the amine, making it less polar and more soluble in organic solvents.[5][6]
-
Use a More Polar Organic Solvent: If standard solvents like ethyl acetate or dichloromethane are ineffective, try more polar options like n-butanol or a mixture of chloroform and isopropanol.[3]
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction can be a highly effective, though more complex, method.[3]
Q3: My isoxazolyl methylamine appears to be degrading on the silica gel column. What are my options?
A3: Degradation on silica gel is often due to its acidic nature.[4] To avoid this, consider the following alternatives:
-
Reversed-Phase Chromatography: As the stationary phase is non-polar, it is less likely to cause acid-catalyzed degradation.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar and basic compounds. The mobile phase, typically supercritical CO2 with a polar co-solvent like methanol, is less acidic than silica gel.[4]
-
Use a More Inert Stationary Phase: As mentioned, basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[1]
Q4: I am struggling to get my polar isoxazolyl methylamine to crystallize from any solvent system. What can I do?
A4: Crystallization can be challenging for highly polar molecules. If your compound is "oiling out" or refusing to crystallize, try these troubleshooting steps:
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling can trap impurities and prevent crystal formation.[7]
-
Induce Crystallization:
-
Optimize the Solvent System:
-
Anti-solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to a solution of your compound in a "good" solvent until it becomes slightly turbid.[7]
-
Solvent Evaporation: Slowly evaporate the solvent from the solution to increase the concentration of your compound.[7]
-
-
Salt Formation: Consider forming a salt of your amine (e.g., hydrochloride or tartrate salt) by reacting it with the corresponding acid. Salts often have very different solubility properties and may crystallize more readily.[8]
Frequently Asked Questions (FAQs)
Q5: What is the best general-purpose chromatography technique for purifying polar isoxazolyl methylamines?
A5: While the ideal technique is compound-specific, reversed-phase chromatography is often a robust starting point for polar basic compounds as it avoids the issues of strong binding and degradation associated with silica gel.[1][4] If available, Supercritical Fluid Chromatography (SFC) can also be highly effective and offer better peak shapes.[4]
Q6: Can I use acid-base extraction to purify my isoxazolyl methylamine?
A6: Yes, acid-base extraction is a very effective and scalable method for purifying amines.[5][6] By treating your crude product in an organic solvent with an aqueous acid (e.g., dilute HCl), your basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and extract your purified amine back into an organic solvent.[4][6]
Q7: How do I choose a suitable solvent for recrystallization?
A7: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] You can determine this through small-scale trial and error with various solvents. Common solvent pairs, like ethanol/water or hexane/ethyl acetate, can also be effective.[7][8]
Q8: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for my compound?
A8: HILIC is a chromatographic technique that uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent and a small amount of an aqueous solvent.[10] It is particularly useful for separating very polar compounds that are not retained in reversed-phase chromatography.[10] If your isoxazolyl methylamine is too polar for reversed-phase, HILIC could be an excellent alternative.[10]
Data Presentation
Table 1: Comparison of Chromatography Techniques for Polar Isoxazolyl Methylamine Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate + 0.1-1% TEA | Inexpensive, widely available | Strong analyte binding, peak tailing/streaking, potential for compound degradation[1][2] |
| Normal-Phase | Amine-functionalized Silica | Hexane/Ethyl Acetate | Minimizes tailing, good for basic compounds | More expensive than plain silica[2] |
| Reversed-Phase | C18 | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Good for polar compounds, avoids degradation on silica | May have poor retention for very polar compounds, requires solvent removal from aqueous fractions[3][4] |
| SFC | Various (often polar) | Supercritical CO2 with Methanol + basic additive (e.g., DEA) | Fast, uses less organic solvent, good for polar and basic compounds | Requires specialized equipment[4] |
| HILIC | Silica, Diol, or Amine | Acetonitrile/Water | Excellent for very polar compounds not retained by reversed-phase | Can have longer equilibration times[10] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude isoxazolyl methylamine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add 1M aqueous HCl to the separatory funnel, shake vigorously, and allow the layers to separate. The protonated amine salt will be in the aqueous layer.[4]
-
Separation: Drain the lower aqueous layer. Wash the organic layer with another portion of 1M HCl to ensure complete extraction.
-
Combine and Wash: Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is greater than 10, which will deprotonate the amine salt.[6]
-
Back Extraction: Extract the purified free amine back into an organic solvent (e.g., dichloromethane) three times.[4]
-
Drying and Evaporation: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the purified product.[4]
Protocol 2: Flash Chromatography on Silica Gel with a Basic Additive
-
Solvent System Selection: Using thin-layer chromatography (TLC), find a suitable mobile phase. A good starting point is a mixture of dichloromethane and methanol. Add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to improve the spot shape.[4]
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase. Alternatively, for compounds with low solubility, use a "dry loading" technique: dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[3]
-
Elution: Run the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be increased gradually (gradient elution) if necessary to elute the compound.[3]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazolyl methylamine.[3]
Visualizations
Caption: General purification workflow for polar compounds.
Caption: Troubleshooting logic for silica gel chromatography.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Improving Yield and Purity in Isoxazole Ring Formation
Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their isoxazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoxazole ring?
A1: The most prevalent methods for isoxazole ring synthesis include:
-
1,3-Dipolar Cycloaddition: This is a widely used method involving the reaction of a nitrile oxide with an alkyne.[1][2][3][4] It is highly versatile for creating a variety of substituted isoxazoles.
-
Reaction of 1,3-Diketones or α,β-Unsaturated Carbonyl Compounds with Hydroxylamine: This is a classical and still relevant method for forming the isoxazole ring.[1][5][6]
-
Microwave-Assisted Synthesis: This modern technique can significantly reduce reaction times and improve yields for various isoxazole synthesis methods.[7][8][9][10]
Q2: My isoxazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields in isoxazole synthesis can be attributed to several factors, primarily related to the stability of intermediates and reaction conditions.[11][12] A common issue is the decomposition or dimerization of the nitrile oxide intermediate to form furoxans.[11][13][14]
To improve your yield, consider the following:
-
In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in the presence of the dipolarophile (alkyne) to minimize its decomposition.[11][13][14] This can be achieved through methods like the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes.[12]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions, such as dimerization, more than the desired cycloaddition.[11][12]
-
Choice of Reagents: The selection of the base for dehydrohalogenation or the oxidizing agent for aldoxime oxidation is critical. Non-nucleophilic bases like triethylamine are commonly used.[11] For oxidation, reagents like N-chlorosuccinimide (NCS) can be effective.[11]
-
Solvent Selection: The choice of solvent can impact reaction rates and solubility. Aprotic solvents like THF, DCM, or acetonitrile are often good choices.[12]
-
Microwave Irradiation: Employing microwave-assisted synthesis can often lead to shorter reaction times and higher yields by minimizing byproduct formation.[7][10]
Q3: I am observing a mixture of regioisomers in my 1,3-dipolar cycloaddition reaction. How can I improve the regioselectivity?
A3: Achieving high regioselectivity, particularly for 3,5-disubstituted isoxazoles, is a common challenge.[11][15] The regiochemical outcome is influenced by electronic and steric factors of both the nitrile oxide and the alkyne.[12]
Strategies to control regioselectivity include:
-
Catalysis: The use of copper(I) catalysts is a well-established method to favor the formation of 3,5-disubstituted isoxazoles.[11]
-
Substituent Effects: Electron-withdrawing groups on the alkyne can influence the regioselectivity.[12]
-
Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to the sterically less hindered product.[12]
-
Slow Generation of Nitrile Oxide: The slow, in-situ generation of the nitrile oxide can maintain a low concentration of the dipole, which can improve selectivity.[11]
Q4: How can I minimize the formation of furoxan byproducts?
A4: Furoxans are dimers of nitrile oxides and are a common byproduct that lowers the yield of the desired isoxazole.[11][13] To minimize their formation:
-
In Situ Generation: As mentioned for improving yield, generating the nitrile oxide in the presence of the alkyne is the most effective strategy.[11][13]
-
Slow Addition: If you are not generating the nitrile oxide in situ, add it slowly to the reaction mixture containing the alkyne to keep its concentration low.[12]
-
Excess Alkyne: Using a large excess of the alkyne can help to outcompete the dimerization reaction, although this may not be economical.[12]
-
Temperature Control: Lowering the reaction temperature can decrease the rate of dimerization.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials- Incorrect reaction conditions (temperature, time)- Decomposition of unstable intermediates (e.g., nitrile oxide) | - Check the purity of starting materials.- Optimize reaction temperature and time.- Use in situ generation for unstable intermediates.[11][13][14]- Consider using a catalyst if applicable.[11] |
| Formation of Multiple Products (Low Purity) | - Lack of regioselectivity in cycloaddition- Presence of side reactions (e.g., furoxan formation)- Impure starting materials | - Employ strategies to control regioselectivity (catalysis, substituent effects).[11][12]- Minimize side reactions by using in situ generation and optimizing conditions.[11][12][13]- Purify starting materials before the reaction. |
| Difficulty in Product Purification | - Similar polarity of the product and byproducts/starting materials- Oily or non-crystalline product | - Optimize chromatographic conditions (solvent system, column type).- Attempt recrystallization from different solvents.- Consider derivatization to a more easily purifiable compound, followed by removal of the derivatizing group. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is based on the efficient synthesis of isoxazoles via a microwave-assisted, one-pot, three-component reaction.[7]
Materials:
-
Acid chloride (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Hydroximinoyl chloride (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Palladium(II) chloride (PdCl₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Solvent (e.g., THF or DMF)
-
Microwave reactor
Procedure:
-
To a microwave-safe reaction vessel, add the acid chloride, terminal alkyne, CuI, PdCl₂, and PPh₃.
-
Add the solvent and triethylamine to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).[7]
-
After the reaction is complete, cool the vessel to room temperature.
-
Add the hydroximinoyl chloride to the reaction mixture.
-
Reseal the vessel and irradiate again under similar microwave conditions for another 10-30 minutes.[7]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Arylisoxazoles in Aqueous Media
This protocol describes a green and efficient synthesis of isoxazoles in water.[16]
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride.
-
Add water to the flask and stir the mixture at reflux for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by suction filtration. The product is often pure enough without further purification.[16]
-
If necessary, the crude product can be recrystallized from a suitable solvent like ethanol.
Data Summary
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Isoxazole Synthesis[8]
| Entry | Reactants | Method | Time | Yield (%) |
| 1 | Benzoyl chloride, Phenylacetylene, 4-Nitrobenzohydroximinoyl chloride | Microwave | 30 min | 85 |
| 2 | Benzoyl chloride, Phenylacetylene, 4-Nitrobenzohydroximinoyl chloride | Conventional | 24 h | 60 |
| 3 | 4-Methoxybenzoyl chloride, Phenylacetylene, 4-Chlorobenzohydroximinoyl chloride | Microwave | 30 min | 92 |
| 4 | 4-Methoxybenzoyl chloride, Phenylacetylene, 4-Chlorobenzohydroximinoyl chloride | Conventional | 36 h | 71 |
Visualizations
Caption: General experimental workflow for isoxazole synthesis.
Caption: Troubleshooting logic for isoxazole synthesis issues.
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 8. nveo.org [nveo.org]
- 9. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abap.co.in [abap.co.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for (5-Methyl-3-isoxazolyl)methylamine
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with (5-Methyl-3-isoxazolyl)methylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive material that can cause severe skin and eye burns upon contact.[1][2] Inhalation of its dust, vapor, mist, or gas can also be harmful.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Q2: I spilled a small amount of this compound on my lab bench. What should I do?
A2: For small spills, you should absorb the material with an inert substance like vermiculite, sand, or earth.[1][2] Once absorbed, place the material into a suitable, closed container for disposal.[1][2] Ensure you are wearing appropriate personal protective equipment during cleanup. Avoid generating dust.
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing any contaminated clothing and shoes.[1][2] For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] In both cases, seek immediate medical attention.[1][2]
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: It is recommended to store this compound in a cool, dry place in a tightly closed container.[1] Some sources suggest storage in an explosion-proof refrigerator under an inert gas. It should be stored in a designated corrosives area.[1] Always keep the container away from heat and sources of ignition.[2]
Q5: What materials are incompatible with this compound?
A5: This compound is incompatible with strong oxidizing agents, acids, and bases.[2][3] Avoid contact with these materials to prevent potentially hazardous reactions.
Q6: I am unsure if my ventilation is adequate. What are the signs of exposure?
A6: While specific symptoms of overexposure are not well-documented, as a corrosive substance, you may experience irritation or burns to the respiratory tract if vapors or dust are inhaled. Always work in a chemical fume hood when handling this compound to ensure adequate ventilation.[1] If you feel unwell or experience any irritation, move to fresh air immediately and seek medical advice.[1][2]
Safety and Handling Data Summary
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical safety goggles or eyeglasses compliant with OSHA or EN166 standards. | [2] |
| Hand Protection | Appropriate protective gloves. | [1][2] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure. | [1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. | [2] |
| First Aid Measures | ||
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention. | [1][2] |
| Skin Contact | Immediately flush with plenty of water for at least 15 minutes, remove contaminated clothing, and seek immediate medical attention. | [1][2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. | [2] |
| Fire Fighting Measures | ||
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1][4] |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide. | [2][5] |
| Storage | ||
| Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container. | [1] |
| Incompatibilities | Strong oxidizing agents, acids, bases. | [2][3] |
Generalized Experimental Protocol for Safe Handling
-
Preparation and Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Don appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
If there is a risk of inhalation, use a suitable respirator.
-
-
Handling the Compound :
-
Waste Disposal :
-
Dispose of waste materials and contaminated items in a designated, labeled hazardous waste container according to institutional and local regulations.
-
Do not empty into drains.[2]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and decontaminate any equipment used.
-
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
References
Preventing decomposition of isoxazole compounds during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazole compounds, with a focus on preventing their decomposition.
Troubleshooting Guides
This section provides solutions to common problems encountered during isoxazole synthesis that can lead to product decomposition and low yields.
Problem 1: Low or No Yield of Isoxazole Product
Question: My isoxazole synthesis is resulting in a low yield or no product at all. What are the common causes related to decomposition, and how can I improve it?
Answer:
Low yields in isoxazole synthesis are frequently due to the decomposition of starting materials, intermediates, or the final product. The isoxazole ring is susceptible to cleavage under various conditions. Here is a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Decomposition of Nitrile Oxide Intermediate: In 1,3-dipolar cycloaddition reactions, the nitrile oxide intermediate is often unstable and can dimerize to form furoxans or decompose through other pathways, especially at elevated temperatures.
-
Solution: Generate the nitrile oxide in situ at a low temperature (e.g., 0 °C) in the presence of the dipolarophile to ensure it reacts immediately. Slow addition of the nitrile oxide precursor can also help maintain a low concentration, minimizing dimerization. The use of bulky substituents on the nitrile oxide precursor can sterically hinder dimerization.
-
-
Harsh Reaction Conditions: High temperatures, strong acids, or strong bases can cause the isoxazole ring to open or rearrange.
-
Solution: Optimize the reaction temperature by screening a range of lower temperatures. If the reaction is acid- or base-catalyzed, try using milder acids (e.g., acetic acid) or bases (e.g., NaHCO₃, Et₃N). For temperature-sensitive compounds, microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, minimizing thermal degradation.[1]
-
-
Instability of Starting Materials: The precursors for isoxazole synthesis, such as β-dicarbonyl compounds or hydroxylamine, can be unstable under the reaction conditions.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled or purified reagents. If a starting material is known to be sensitive, consider adding it to the reaction mixture slowly or at a lower temperature.
-
-
Photochemical Decomposition: Isoxazoles can be sensitive to UV light, which can induce cleavage of the weak N-O bond and lead to rearrangement into oxazoles via an azirine intermediate.[2]
-
Solution: Protect the reaction from light by wrapping the reaction vessel in aluminum foil, especially if the reaction is run for an extended period or if you are working with photochemically sensitive substrates.
-
Troubleshooting Workflow for Low Yield:
Problem 2: Formation of Significant Byproducts due to Ring Decomposition
Question: I am observing significant byproducts in my reaction that suggest the isoxazole ring is decomposing. What are the common decomposition pathways and how can I prevent them?
Answer:
The isoxazole ring is known to undergo several decomposition reactions, leading to a variety of byproducts. Understanding these pathways is key to preventing them.
Common Decomposition Pathways and Prevention Strategies:
-
Base-Catalyzed Ring Opening: Isoxazoles, especially those with an acidic proton at the C3 position, are susceptible to base-catalyzed ring opening. This can lead to the formation of α-cyano ketones or other rearranged products. The anti-inflammatory drug leflunomide, which contains an isoxazole ring, is known to decompose under basic conditions.[3][4]
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the isoxazole ring can be hydrolyzed, leading to cleavage of the N-O bond and formation of β-dicarbonyl compounds or related derivatives.[7]
-
Prevention: Use the mildest acidic conditions necessary to promote the desired reaction. In some cases, a Lewis acid might be a better alternative to a Brønsted acid. Buffer the reaction mixture if possible to maintain a stable pH.
-
-
Boulton-Katritzky Rearrangement: This is a thermal or base-promoted rearrangement of certain substituted isoxazoles, particularly those bearing a hydrazone group, into 1,2,3-triazoles.[8][9][10][11][12]
-
Prevention: This rearrangement is highly dependent on the substrate and conditions. If you are working with a substrate prone to this rearrangement, carefully control the temperature and the choice of base. In some cases, avoiding heat or using a non-nucleophilic base can suppress this side reaction.
-
-
Photochemical Rearrangement: As mentioned earlier, UV light can cause isoxazoles to rearrange to oxazoles. This occurs through a proposed azirine intermediate.[3][13][14]
-
Prevention: Conduct the reaction in the dark or in a flask protected from light, especially when using a photochemically reactive setup or for long reaction times.
-
Major Isoxazole Decomposition Pathways:
Frequently Asked Questions (FAQs)
Q1: At what pH and temperature does the isoxazole ring become unstable?
A1: The stability of the isoxazole ring is highly dependent on its substituents, but some general trends have been observed. For example, in studies on the drug leflunomide, the isoxazole ring was found to be stable at acidic (pH 4.0) and neutral (pH 7.4) conditions at 25°C. However, at a basic pH of 10.0, it decomposed with a half-life of approximately 6.0 hours. Increasing the temperature to 37°C significantly accelerated decomposition, with the half-life at pH 7.4 dropping to 7.4 hours and at pH 10.0 to just 1.2 hours.[4] This indicates that a combination of basic pH and elevated temperature is particularly detrimental to the stability of this specific isoxazole.
Q2: How can I prevent the dimerization of nitrile oxides to furoxans during 1,3-dipolar cycloadditions?
A2: Furoxan formation is a common side reaction. To minimize it, consider the following strategies:
-
In Situ Generation and Trapping: Generate the nitrile oxide in the presence of your alkyne or alkene. This ensures the reactive intermediate is trapped by the dipolarophile before it can dimerize.
-
Slow Addition: Slowly add the precursor of the nitrile oxide (e.g., hydroximoyl chloride or aldoxime) to the reaction mixture containing the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C or below) to slow down the rate of dimerization.
-
Steric Hindrance: If possible, use starting materials with bulky substituents, which can sterically disfavor the transition state of dimerization.
Q3: Are there specific catalysts that can help prevent decomposition?
A3: The choice of catalyst can significantly influence the stability of the isoxazole ring. In general, milder catalysts are preferred. For example, in reactions that require a base, using an organic base like triethylamine instead of a strong inorganic base can prevent base-catalyzed ring opening. In some cases, metal-free synthesis routes are advantageous to avoid potential metal-catalyzed decomposition pathways.[6] For certain reactions, such as the condensation of β-dicarbonyl compounds, using a Lewis acid catalyst might be gentler than a strong Brønsted acid.
Data Presentation
Table 1: Effect of pH and Temperature on the Stability of the Isoxazole Ring in Leflunomide
| pH | Temperature (°C) | Half-life (t½) of Leflunomide | Decomposition Product | Reference |
| 4.0 | 25 | Stable | - | |
| 7.4 | 25 | Stable | - | |
| 10.0 | 25 | ~6.0 hours | α-cyanoenol metabolite (A771726) | |
| 4.0 | 37 | Stable | - | |
| 7.4 | 37 | 7.4 hours | α-cyanoenol metabolite (A771726) | |
| 10.0 | 37 | 1.2 hours | α-cyanoenol metabolite (A771726) |
Table 2: Influence of Base on Boulton-Katritzky Rearrangement Yield
| Entry | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Et₃N | MeCN | 1 | 44 | [9] |
| 2 | K₂CO₃ | MeCN | 1 | 53 | [9] |
| 3 | AcONa | MeCN | 1 | 31 | [9] |
| 4 | DABCO | MeCN | 1 | 42 | [9] |
| 5 | DBU | MeCN | 1 | - | [9] |
| 6 | NaHCO₃ | MeCN | 1 | - | [9] |
| 7 | K₂CO₃ | DMF | 1 | 62 | [9] |
| 10 | K₂CO₃ | EtOH | 1 | 71 | [9] |
| 11 | K₂CO₃ | EtOH | 2 | 77 | [9] |
Note: Yields refer to the rearranged 1,2,3-triazole product.
Experimental Protocols
Protocol 1: General Procedure for High-Yield Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition with Minimized Decomposition
This protocol focuses on the in situ generation of a nitrile oxide from an aldoxime and its immediate trapping with an alkyne to minimize byproduct formation.
Materials:
-
Substituted aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Terminal alkyne (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add NCS (1.1 eq) portion-wise over 10 minutes.
-
After stirring for 15 minutes at 0 °C, add triethylamine (1.5 eq) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Experimental Workflow:
Protocol 2: Synthesis of a 3,4-Disubstituted Isoxazol-5(4H)-one under Mild, Aqueous Conditions
This protocol utilizes a green chemistry approach, employing water as a solvent and mild conditions to prevent decomposition.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (or other β-ketoester) (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in deionized water (10 mL).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours. The use of ultrasound irradiation can also accelerate the reaction.[14][15]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol, if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. graphviz.org [graphviz.org]
- 11. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 12. Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving (5-Methyl-3-isoxazolyl)methylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (5-Methyl-3-isoxazolyl)methylamine. The focus is on catalyst selection for various chemical transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyzed reactions for this compound?
A1: The primary amine functionality of this compound allows for a variety of common catalyzed reactions, including:
-
N-Alkylation and N-Arylation: Formation of C-N bonds to introduce alkyl or aryl substituents.
-
N-Acylation: Formation of amide bonds with acylating agents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like Buchwald-Hartwig amination are common for forming C-N bonds.
Q2: How do I choose a suitable catalyst for the N-alkylation of this compound?
A2: The choice of catalyst for N-alkylation depends on the alkylating agent. For simple alkyl halides, a non-nucleophilic base like triethylamine or diisopropylethylamine is often sufficient to scavenge the acid byproduct. For more complex couplings, such as with aryl halides, a palladium-based catalyst system is typically required.
Q3: I am observing low yields in my palladium-catalyzed N-arylation reaction. What are the potential causes and solutions?
A3: Low yields in Pd-catalyzed N-arylation can arise from several factors:
-
Catalyst Deactivation: The isoxazole nitrogen or the amine itself can coordinate to the palladium center and inhibit catalysis. Ensure you are using an appropriate ligand to stabilize the catalyst.
-
Incorrect Ligand Choice: The choice of phosphine ligand is critical. Try screening different ligands, such as XPhos, SPhos, or DavePhos, which are known to be effective in Buchwald-Hartwig aminations.
-
Base Incompatibility: The strength and nature of the base can significantly impact the reaction. Common bases include NaOtBu, K3PO4, and Cs2CO3. The choice of base should be optimized for your specific substrate and catalyst system.
-
Solvent Effects: The reaction is sensitive to the solvent. Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are commonly used.
Q4: Can I use enzymatic catalysts for reactions with this compound?
A4: Yes, enzymatic catalysts, such as lipases or transaminases, can be employed for specific transformations. For instance, lipases can be used for stereoselective acylation, and transaminases can be used for the synthesis of chiral amines from a corresponding ketone precursor. These reactions are often performed in aqueous or biphasic systems under mild conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion in a cross-coupling reaction | Inactive catalyst | Use a pre-catalyst or ensure the active catalyst is generated in situ under inert conditions. |
| Inappropriate ligand | Screen a panel of phosphine ligands to find one that is optimal for your substrate. | |
| Incorrect base | Optimize the base; consider using a stronger base like sodium tert-butoxide for less reactive aryl halides. | |
| Formation of multiple byproducts in N-alkylation | Over-alkylation | Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. |
| Elimination side reactions | If using a strong base with a sterically hindered alkyl halide, consider a milder base or lower reaction temperature. | |
| Decomposition of the starting material | Instability of the isoxazole ring | The isoxazole ring can be sensitive to strong acids or bases, and elevated temperatures. Buffer the reaction mixture if necessary and keep the temperature as low as feasible. |
| Difficulty in product purification | Catalyst residue | Choose a catalyst system that allows for easy removal, such as a polymer-supported catalyst or one that can be precipitated and filtered off. |
Catalyst Selection Summary
The following table provides a general guideline for selecting catalysts for common reactions involving this compound. Optimization will be required for specific substrates and reaction conditions.
| Reaction Type | Catalyst Class | Specific Examples | Typical Reaction Conditions |
| N-Arylation (Buchwald-Hartwig) | Palladium | Pd(OAc)2, Pd2(dba)3 | Ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous Solvent (e.g., Toluene), 80-110 °C |
| N-Acylation | Base | Pyridine, Et3N | Anhydrous Solvent (e.g., DCM, THF), 0 °C to RT |
| Reductive Amination | Reducing Agent | NaBH(OAc)3, NaBH3CN | Acid catalyst (e.g., AcOH), Anhydrous Solvent (e.g., DCE, MeOH), RT |
| Enzymatic Acylation | Lipase | Novozym 435 | Organic Solvent (e.g., Toluene, MTBE), 30-50 °C |
Experimental Workflow & Diagrams
Logical Workflow for Catalyst Selection
The following diagram illustrates a general decision-making process for selecting a suitable catalyst for a reaction involving the amine group of this compound.
Caption: Decision workflow for catalyst selection.
General Experimental Setup for a Catalyzed Reaction
This diagram outlines a typical experimental workflow for a catalyzed reaction, emphasizing the need for an inert atmosphere for many catalyst systems.
Caption: Typical experimental workflow.
Technical Support Center: Managing Exothermic Reactions with (5-Methyl-3-isoxazolyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential exothermic events when working with (5-Methyl-3-isoxazolyl)methylamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more reliable outcomes.
Troubleshooting Guides
This section addresses common challenges and potential hazards associated with the use of this compound in chemical synthesis, with a focus on preventing and controlling exothermic reactions.
Guide 1: N-Acylation and N-Sulfonylation Reactions
These are common and often highly exothermic reactions when performed with primary amines.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Rapid temperature increase upon addition of acylating/sulfonylating agent. | The reaction is highly exothermic, and the rate of heat generation exceeds the rate of heat removal. | - Slow, controlled addition: Add the acyl chloride, sulfonyl chloride, or anhydride dropwise or portion-wise to the amine solution. - Cooling: Maintain the reaction temperature at 0°C or below using an ice-salt bath or a cryocooler.[1] - Dilution: Use a sufficient volume of an appropriate anhydrous solvent (e.g., DCM, THF) to help dissipate heat. | A controlled reaction temperature, minimizing the risk of thermal runaway and the formation of side products. |
| Formation of dark, tarry byproducts. | Localized overheating due to rapid, uncontrolled reaction. This can lead to decomposition of the starting material or product. | - Implement the solutions for rapid temperature increase. - Efficient stirring: Ensure vigorous stirring to promote even heat distribution throughout the reaction mixture. | Improved yield and purity of the desired N-acylated or N-sulfonylated product. |
| Low or no yield of the desired product. | - Incomplete reaction: Insufficient reaction time or temperature. - Degradation of reagents: Presence of moisture can hydrolyze the acylating/sulfonylating agent. - Side reactions: Over-acylation or other side reactions due to excess reagent or high temperatures. | - Reaction monitoring: Monitor the reaction progress using TLC or LC-MS. - Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] - Stoichiometry control: Use a slight excess (typically 1.05-1.2 equivalents) of the acylating/sulfonylating agent.[1] | A higher yield of the target amide or sulfonamide with fewer impurities. |
| Difficult product isolation. | Formation of hydrochloride or other salts as byproducts, which can complicate work-up. | - Aqueous work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or another suitable base to neutralize the acid byproduct.[1] - Extraction: Use an appropriate organic solvent to extract the product. | Easier isolation and purification of the final product. |
Guide 2: Reductive Amination Reactions
The formation of an imine intermediate and its subsequent reduction can also be exothermic.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Temperature increase during imine formation or reduction. | Both the condensation reaction to form the imine and the reduction step can be exothermic. | - Stepwise procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This allows for better temperature control at each stage.[2][3] - Portion-wise addition of reducing agent: Add the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) in small portions to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).[1] | A controlled reaction profile, preventing overheating and potential side reactions. |
| Sluggish or incomplete reaction. | - Inefficient imine formation: The equilibrium may not favor the imine. - Weak reducing agent: The chosen reducing agent may not be effective for the specific imine. | - Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[4] - Water removal: Use a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the imine.[1] - Choice of reducing agent: Sodium triacetoxyborohydride is often effective for one-pot reductive aminations as it is less likely to reduce the starting aldehyde or ketone.[1][3] | Improved reaction rate and conversion to the desired secondary amine. |
| Formation of dialkylated product. | The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the aldehyde/ketone. | - Stoichiometry control: Use a slight excess of the amine relative to the carbonyl compound. - Slow addition of carbonyl: Add the aldehyde or ketone slowly to a solution of the amine and reducing agent to keep its concentration low. | Minimized formation of the tertiary amine byproduct, leading to a cleaner reaction profile. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound?
A1: The primary exothermic hazards arise from its reactions as a primary amine. N-acylation with acyl chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides are typically highly exothermic. Reductive amination reactions also have the potential to be exothermic, particularly during the reduction step. Additionally, as a basic amine, its neutralization with strong acids will generate heat.
Q2: How can I assess the potential for a thermal runaway reaction?
A2: Before scaling up any reaction, a thorough risk assessment is crucial. For potentially hazardous exothermic reactions, consider the following:
-
Small-scale trial: Always perform a small-scale trial (milligram to gram scale) with careful temperature monitoring to observe the thermal profile of the reaction.
-
Reaction Calorimetry: For larger scale-ups, using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can provide quantitative data on the heat of reaction and help determine the necessary cooling capacity to prevent a thermal runaway.
Q3: What are the immediate signs of a developing thermal runaway?
A3: Key warning signs include:
-
A rapid and accelerating increase in the internal reaction temperature that is not controlled by the cooling system.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
Q4: What should I do in the event of a thermal runaway?
A4: If you observe signs of a thermal runaway, prioritize your safety and follow your institution's emergency procedures. This may include:
-
Activating an emergency cooling system if available.
-
Stopping the addition of any further reagents.
-
Alerting colleagues and your supervisor.
-
Evacuating the immediate area if the situation becomes uncontrollable.
Q5: Are there any specific safety precautions for the synthesis of this compound itself?
A5: The synthesis of this compound can involve hazardous reagents and potentially exothermic steps. For instance, some synthetic routes for the precursor, 3-amino-5-methylisoxazole, may involve the use of strong bases or reagents that can react exothermically.[5][6] It is crucial to carefully review the literature for the specific synthetic route you are following and to adhere to all recommended safety precautions, including temperature control and the use of appropriate personal protective equipment.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Slowly add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a one-pot reductive amination of an aldehyde with this compound.
Materials:
-
This compound
-
Aldehyde (1.0-1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable aprotic solvent
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride portion-wise over 15-30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize key reaction parameters and expected outcomes for the described protocols. Note that specific yields will vary depending on the substrates and reaction scale.
Table 1: N-Acylation Reaction Parameters
| Parameter | Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Protic solvents should be avoided as they will react with the acyl chloride. |
| Acylating Agent | Acyl Chloride (1.1 eq) or Anhydride (1.1 eq) | Dropwise addition is critical to control the exotherm. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) | Acts as a scavenger for the HCl byproduct. |
| Temperature | 0°C to Room Temperature | Initial addition should always be at 0°C or below. |
| Reaction Time | 1-12 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Aqueous wash (e.g., sat. NaHCO₃, brine) | To neutralize acid and remove salts. |
| Purification | Column Chromatography or Recrystallization |
Table 2: Reductive Amination Reaction Parameters
| Parameter | Condition | Notes |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE), Dichloromethane (DCM) | Aprotic solvents are preferred. |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq) | A mild reducing agent suitable for one-pot reactions.[1][3] |
| Catalyst | Acetic Acid (catalytic) | Facilitates imine formation.[4] |
| Temperature | 0°C to Room Temperature | The reduction step can be exothermic and may require initial cooling. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
| Work-up | Aqueous wash (e.g., sat. NaHCO₃) | To quench the reaction and remove byproducts. |
| Purification | Column Chromatography |
Mandatory Visualizations
Caption: A logical workflow for the safe planning and execution of potentially exothermic reactions.
Caption: A simplified signaling pathway for the N-acylation of an amine with an acyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
Technical Support Center: Removal of Unreacted Starting Materials from Product Mixtures
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their product mixtures. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your purification processes.
Troubleshooting Guides
This section addresses specific issues you might encounter during product purification in a question-and-answer format.
Column Chromatography
Q1: My compound is not moving down the column, even with a highly polar solvent system. What's wrong?
A1: This issue can arise from several factors:
-
Compound Precipitation: Your compound may have precipitated on the column, especially if it was loaded in a solvent in which it is sparingly soluble. Try dissolving the compound in a small amount of a stronger, more polar solvent and reapplying it to the column.
-
Compound Decomposition: The compound might be unstable on the stationary phase (e.g., silica gel). You can test for this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[1]
-
Incorrect Solvent System: For extremely polar compounds, a standard silica gel column may not be suitable. Consider using reverse-phase chromatography or adding a modifier to your eluent, such as a small percentage of ammonia or acetic acid, to improve elution.
Q2: My compound is co-eluting with a starting material that has a very similar Rf value. How can I improve the separation?
A2: Separating compounds with similar polarities can be challenging. Here are several strategies to improve resolution:
-
Optimize the Solvent System: A slight change in the solvent mixture can sometimes significantly impact separation. Try using a solvent system with different components that have different selectivities. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might provide better separation.
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for the compounds to separate.[1]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can effectively separate compounds with close Rf values.
-
Change the Stationary Phase: If you are using silica gel, consider switching to alumina, or vice-versa. Different adsorbents can have different selectivities.[1]
Liquid-Liquid Extraction
Q3: An emulsion has formed between the aqueous and organic layers, and they won't separate. What should I do?
A3: Emulsions are a common problem in liquid-liquid extractions. Here are several methods to break them:
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand for a longer period will allow the layers to separate on their own.[2]
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.[2]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the contents of the separatory funnel.[2]
-
Filtration: For persistent emulsions, you can try filtering the mixture through a plug of glass wool or Celite®.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[3][4][5]
Q4: I'm not sure which layer is the aqueous and which is the organic layer. How can I tell?
A4: A simple way to determine the identity of the layers is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer. Alternatively, you can consult a table of solvent densities to determine which solvent is denser and will therefore be the bottom layer.[1]
Crystallization
Q5: I've dissolved my crude product in the hot solvent, but no crystals form upon cooling. What went wrong?
A5: The absence of crystal formation upon cooling can be due to a few reasons:
-
Too Much Solvent: You may have used too much solvent, and the solution is not supersaturated upon cooling. Try boiling off some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Solution is Still Too Warm: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.[6]
-
Inhibition of Nucleation: Sometimes, crystal growth needs to be induced. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of your pure compound.
Q6: My product "oils out" instead of crystallizing. How can I fix this?
A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[7][8] This often happens with low-melting point solids or when the solution is too concentrated.[7]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool slowly.[7][9]
-
Change the Solvent System: The chosen solvent may not be ideal. A different solvent or a solvent pair might be necessary to achieve proper crystallization.[9]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to determine the best purification method for my product?
A1: The first step is to gather as much information as possible about your product and the unreacted starting materials. This includes their physical properties (solid, liquid, oil), polarity, solubility in different solvents, and boiling points. A simple Thin Layer Chromatography (TLC) analysis of your crude reaction mixture alongside the starting materials can provide a quick assessment of the polarity differences and the number of components, which will help in choosing the most appropriate purification technique.[10]
Q2: How do I choose the right solvent for a particular purification technique?
A2: The choice of solvent is critical for the success of most purification methods.
-
Chromatography: The eluent should be chosen so that the desired compound has an Rf value between 0.25 and 0.35 on a TLC plate for good separation on a column.[11] A less polar solvent is generally used to start, with the polarity gradually increased if necessary.[12][13][14]
-
Extraction: The two solvents used must be immiscible. The choice of organic solvent will depend on the solubility of your compound. Diethyl ether and dichloromethane are common choices.
-
Crystallization: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at all temperatures or remain soluble at low temperatures.[8]
Q3: How can I remove trace amounts of metal catalysts from my product?
A3: Removing trace metals often requires specific techniques. Passing a solution of your compound through a plug of silica gel or celite can sometimes be effective.[15] For more persistent metal impurities, specialized scavenger resins or treatment with a chelating agent like EDTA may be necessary.[15] In some cases, precipitation of the metal as an insoluble salt can be achieved by adding a specific reagent.[16]
Q4: What is the most environmentally friendly purification method?
A4: The "greenest" purification method depends on the specific circumstances. Crystallization, when a suitable solvent is found, can be very efficient and generate minimal waste. Supercritical fluid chromatography (SFC), which uses supercritical CO2 as the mobile phase, is also considered a green technique due to the reduced use of organic solvents. When considering traditional methods, minimizing solvent usage in all techniques is a key aspect of green chemistry.
Data Presentation
Table 1: Comparison of Common Drying Agents for Organic Solvents
| Drying Agent | Solvents Dried Effectively | Capacity | Speed of Drying | Comments |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Most organic solvents | High | Slow | Neutral, but can be slow and may not remove all water. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Most organic solvents | High | Fast | Slightly acidic, very effective and fast. |
| Anhydrous Calcium Chloride (CaCl₂) | Hydrocarbons, ethers, alkyl halides | High | Fast | Reacts with alcohols, phenols, and amines. |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | Moderate | Moderate to Fast | Excellent for achieving very low water content. Must be activated. |
| Anhydrous Calcium Sulfate (Drierite®) | Most organic solvents | Low | Fast | Fast and efficient, but has a low capacity. |
Data compiled from various sources, including Williams, D. B. G., & Lawton, M. (2010). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1][17][18][19][20]
Table 2: Boiling Points of Common Solvents at Atmospheric and Reduced Pressure
| Solvent | Boiling Point at 760 torr (°C) | Boiling Point at 100 torr (°C) | Boiling Point at 10 torr (°C) |
| Acetone | 56 | 2 | -29 |
| Acetonitrile | 82 | 22 | -19 |
| Dichloromethane | 40 | -14 | -47 |
| Diethyl Ether | 35 | -23 | -56 |
| Ethyl Acetate | 77 | 18 | -24 |
| Hexane | 69 | 8 | -34 |
| Methanol | 65 | 15 | -27 |
| Toluene | 111 | 46 | -4 |
| Water | 100 | 52 | 12 |
Note: These are approximate values and can vary slightly with precise pressure changes.[21][22][23][24]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines the steps for purifying a compound using flash column chromatography.
-
Select the Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system where the desired compound has an Rf of approximately 0.25-0.35.[11]
-
Prepare the Column:
-
Secure a glass column vertically to a ring stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with silica gel as a slurry in the chosen eluent or by dry packing, ensuring there are no air bubbles or cracks.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
-
Analyze the Fractions:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Liquid-Liquid Extraction
This protocol describes the separation of a compound from a reaction mixture using a separatory funnel.
-
Set up the Equipment:
-
Place a separatory funnel in a ring clamp attached to a ring stand.
-
Ensure the stopcock is closed.
-
-
Add the Solutions:
-
Pour the reaction mixture into the separatory funnel.
-
Add the extraction solvent. The total volume should not exceed three-quarters of the funnel's capacity.
-
-
Mix and Vent:
-
Stopper the funnel, and while holding the stopper firmly, invert the funnel.
-
Open the stopcock to release any pressure buildup. Close the stopcock.
-
Gently shake or swirl the funnel for a few minutes, venting periodically.
-
-
Separate the Layers:
-
Place the funnel back in the ring stand and remove the stopper.
-
Allow the layers to fully separate.
-
Carefully drain the bottom layer through the stopcock into a flask.
-
Pour the top layer out through the top of the funnel into a separate flask.
-
-
Wash and Dry:
-
The organic layer can be "washed" with water or brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Isolate the Product:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to isolate the purified product.
-
Mandatory Visualization
Caption: General experimental workflow for reaction workup and purification.
Caption: Logical workflow for troubleshooting purification challenges.
References
- 1. [PDF] Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. biotage.com [biotage.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. brainly.com [brainly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents [patents.google.com]
- 17. scispace.com [scispace.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 22. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 23. Solvent Boiling Point Chart - BrandTech Scientific, Inc - Vacuum Pumps, Dispensers, Pipettes, PCR Plastics, and More [brandtech.com.asp1-8.lan3-1.websitetestlink.com]
- 24. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
Validation & Comparative
A Comparative Guide to HPLC and TLC Methods for Purity Assessment of (5-Methyl-3-isoxazolyl)methylamine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the purity assessment of (5-Methyl-3-isoxazolyl)methylamine, a key building block in the synthesis of various pharmaceuticals. While specific methods for this compound are not extensively published, this guide outlines robust, adaptable protocols based on the analysis of similar isoxazole derivatives and primary amines.
Quantitative Performance Comparison
The choice between HPLC and TLC often depends on the specific requirements of the analysis, such as the need for high precision, throughput, or cost-effectiveness. The following table summarizes the key performance metrics for typical HPLC and TLC analyses of small amine compounds.
| Parameter | HPLC | TLC |
| Analysis Time | 5-30 minutes per sample[1] | 5-20 minutes per plate (multiple samples)[1] |
| Resolution | High[1] | Low to Moderate[1] |
| Quantitative Analysis | High Precision and Accuracy | Semi-quantitative[1] |
| Sensitivity (LOD) | Nanogram (ng) range | Microgram (µg) to Nanogram (ng) range[2][3] |
| Cost per Sample | Higher[1] | Lower[1] |
| Throughput | Lower (sequential analysis) | Higher (simultaneous analysis of multiple samples) |
| Instrumentation | Sophisticated and requires expertise | Simple and readily available |
Experimental Protocols
Detailed methodologies for both HPLC and TLC are presented below. These protocols are designed to serve as a starting point and may require optimization for specific laboratory conditions and purity requirements.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC offers high resolution and sensitivity, making it the preferred method for quantitative purity determination and impurity profiling.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water). A typical gradient could be 5% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (based on the isoxazole ring structure).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Thin-Layer Chromatography (TLC) Protocol
TLC is a rapid, cost-effective, and simple method, ideal for reaction monitoring and preliminary purity checks.[1]
1. Materials:
-
TLC plates pre-coated with silica gel 60 F254.
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp (254 nm).
-
Ninhydrin staining solution (for visualization of amines).[4]
2. Developing Solvent System:
-
A mixture of dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf value between 0.2 and 0.8). For basic compounds like amines that may streak on silica gel, adding a small amount of triethylamine (e.g., 0.5-2%) to the solvent system can improve spot shape.[4]
3. Sample Preparation:
-
Prepare a 1-2 mg/mL solution of this compound in a suitable volatile solvent like methanol or dichloromethane.
4. Procedure:
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in the developing chamber containing the solvent system.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front.
-
Allow the plate to dry completely.
5. Visualization:
-
Visualize the spots under a UV lamp at 254 nm.
-
For enhanced visualization of the amine, dip the plate in a ninhydrin solution and gently heat it. Primary amines will typically appear as purple or greenish spots.[4]
-
Calculate the Retention Factor (Rf) for each spot.
Workflow for Purity Assessment
The following diagram illustrates the general workflow for purity assessment of this compound using both HPLC and TLC.
Caption: Workflow for HPLC and TLC purity assessment.
Conclusion
Both HPLC and TLC are valuable techniques for assessing the purity of this compound. HPLC provides highly accurate and precise quantitative data, making it the gold standard for final product release and stability studies. In contrast, TLC is a rapid, inexpensive, and high-throughput method that is exceptionally well-suited for in-process monitoring of chemical reactions and for preliminary screening of sample purity. The choice of method will ultimately be guided by the specific analytical needs, available resources, and the stage of the drug development process.
References
- 1. imgroupofresearchers.com [imgroupofresearchers.com]
- 2. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Detection of biogenic amines by TLC | OIV [oiv.int]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Confirming the Structure of (5-Methyl-3-isoxazolyl)methylamine Derivatives by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural confirmation of novel compounds is a critical step in the discovery pipeline. Mass spectrometry offers a powerful analytical tool for elucidating the structure of molecules like (5-Methyl-3-isoxazolyl)methylamine and its derivatives. This guide provides a comparative analysis of the mass spectrometric behavior of these isoxazole compounds, supported by experimental data and detailed protocols to aid in structural verification.
The isoxazole moiety is a key pharmacophore in a variety of therapeutic agents. The substitution pattern on the isoxazole ring significantly influences the compound's pharmacological activity and metabolic fate. Therefore, unambiguous identification of isomers is paramount. This guide focuses on distinguishing this compound derivatives from their isomers using tandem mass spectrometry (MS/MS), highlighting the characteristic fragmentation patterns that serve as a molecular fingerprint.
Comparative Fragmentation Analysis
The fragmentation of isoxazole derivatives in the mass spectrometer is directed by the proton affinity of the nitrogen atoms and the stability of the resulting fragment ions. In positive-ion electrospray ionization (ESI), the protonated molecule ([M+H]⁺) undergoes collision-induced dissociation (CID) to yield a series of product ions. The relative abundance and mass-to-charge ratio (m/z) of these fragments provide a unique signature for each isomer.
Here, we compare the expected fragmentation of this compound with its isomer, 3-Amino-5-methylisoxazole. While specific experimental data for the former is limited in publicly available literature, we can predict its fragmentation based on the behavior of related structures and contrast it with the known fragmentation of its isomer.
Table 1: Comparison of Key Mass Spectrometric Data for Isoxazole Isomers
| Feature | This compound (Predicted) | 3-Amino-5-methylisoxazole (Experimental Data)[1] |
| Structure | ||
| Precursor Ion ([M+H]⁺) | m/z 113.07 | m/z 99.06 |
| Major Fragment Ions (m/z) | Expected fragments from the loss of NH₃ (m/z 96), cleavage of the C-C bond between the ring and the methylamine group. | 72, 71, 55 |
| Proposed Key Fragmentation | Loss of the aminomethyl group and characteristic ring cleavage. | Ring opening and loss of small neutral molecules. |
Note: The predicted data for this compound is based on general fragmentation patterns of isoxazole and amine-containing compounds.
Experimental Protocols
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following section outlines a general procedure for the analysis of this compound derivatives and their isomers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution Preparation: Prepare stock solutions of the analyte and its isomeric standards (if available) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in the initial mobile phase composition to create calibration standards and quality control samples.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable for the separation of these relatively polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the compound, followed by a re-equilibration step. The gradient should be optimized to achieve good separation from any impurities or isomers.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Type: Full Scan (for initial analysis) and Product Ion Scan (for fragmentation analysis).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: This will need to be optimized for the specific compound to achieve a good distribution of fragment ions. A typical starting point would be a range of 10-30 eV.
Visualization of Analytical Workflow and Fragmentation Pathways
To visually represent the processes involved in the mass spectrometric analysis and the structural relationships in fragmentation, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
By carefully comparing the fragmentation patterns obtained from experimental data with those of known isomers and predicted pathways, researchers can confidently confirm the structure of their synthesized this compound derivatives. This guide provides a foundational framework for this analytical process, emphasizing the importance of robust experimental design and data interpretation.
References
A Comparative Analysis of (5-Methyl-3-isoxazolyl)methylamine and its Positional Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, the isoxazole scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This guide provides a comparative overview of (5-Methyl-3-isoxazolyl)methylamine and other isoxazole isomers, focusing on their synthesis, potential biological activities, and the experimental frameworks used for their evaluation. While direct comparative biological data for this compound is limited in publicly accessible literature, this guide synthesizes available information on related isoxazole derivatives to provide a valuable context for future research and development.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery due to its favorable physicochemical properties, which can enhance pharmacokinetic and pharmacodynamic profiles.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] The specific substitution pattern on the isoxazole ring plays a crucial role in determining the compound's biological activity.[4]
This guide will focus on this compound and its theoretical comparison with other isomers, drawing on data from structurally similar compounds to infer potential activities and outline the necessary experimental protocols for a direct comparison.
Synthesis of Isoxazole Methylamine Isomers
The synthesis of isoxazole methylamine isomers can be achieved through various established synthetic routes. A common strategy involves the construction of the isoxazole ring followed by the introduction or modification of the methylamine side chain.
One prevalent method for forming the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5] Another classical approach is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. Once the core isoxazole structure is in place, the methylamine group can be introduced. For instance, this compound can be synthesized from 3-(azidomethyl)-5-methyl-1,2-oxazole.[6]
Below is a generalized synthetic workflow for obtaining different isoxazole methylamine isomers.
Comparative Biological Activities of Isoxazole Derivatives
Table 1: Summary of Biological Activities of Various Isoxazole Derivatives
| Isoxazole Derivative Class | Example Compound(s) | Reported Biological Activity | Reference(s) |
| 3-Amino-5-methylisoxazole Derivatives | 5-Amino-3-methyl-isoxazole-4-carbohydrazide | Antibacterial | [1] |
| 3,5-Diarylisoxazoles | Various substituted diarylisoxazoles | Anticancer | [7][8] |
| Isoxazole-Carboxamides | N-phenyl-5-carboxamidyl isoxazoles | Anticancer | [9] |
| Sulfonamide-Isoxazoles | Sulfamethoxazole | Antibacterial | |
| Isoxazolyl-Thiadiazoles | Methylene-bridged benzisoxazolylimidazo[2,1-b][1][6][9]thiadiazoles | Antibacterial | [3] |
Based on the activity of the closely related 3-amino-5-methylisoxazole, it is plausible that this compound could exhibit antibacterial properties. Furthermore, the broader class of substituted isoxazoles shows significant potential in cancer therapy.[7][8][9] A direct comparative study would be necessary to elucidate the specific activity and potency of this compound and its isomers.
Experimental Protocols for Comparative Evaluation
To conduct a comparative study of this compound and its isomers, a series of standardized in vitro assays should be performed. The following protocols are based on established methodologies for evaluating the biological activities of isoxazole derivatives.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solutions: Dissolve the isoxazole isomers in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no turbidity is observed.
-
Anticancer Activity Assessment: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isoxazole isomers for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
The following diagram illustrates a typical workflow for the comparative biological evaluation of isoxazole isomers.
Signaling Pathways Modulated by Isoxazole Derivatives
Isoxazole-containing compounds have been shown to modulate various signaling pathways implicated in disease. For instance, some derivatives act as inhibitors of protein kinases, which are crucial for cell growth and proliferation.[1] Others have been found to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation. The specific signaling pathways affected by this compound and its isomers would need to be elucidated through further mechanistic studies.
The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by isoxazole derivatives in cancer cells, leading to apoptosis.
Conclusion
This compound and its isomers represent a promising area for further investigation in drug discovery. While direct comparative data is currently lacking, the rich chemistry and diverse biological activities of the broader isoxazole class provide a strong rationale for their synthesis and evaluation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to undertake a systematic comparative study. Such research is crucial to unlock the full therapeutic potential of these versatile heterocyclic compounds and to understand the nuanced structure-activity relationships that govern their biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (5-Methyl-3-isoxazolyl) Scaffold Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole derivatives, with a focus on analogs related to the (5-Methyl-3-isoxazolyl)methylamine scaffold. Due to the limited availability of comprehensive public data on this compound analogs, this guide utilizes data from a closely related series, 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides, to illustrate the principles of SAR analysis for this important heterocyclic core. The presented data and methodologies offer valuable insights for the rational design of novel therapeutic agents based on the isoxazole framework.
Core Scaffold and Rationale for SAR Analysis
The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The this compound core presents a versatile platform for structural modification, with potential for interaction with various biological targets. SAR analysis of analogs of this core is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The general workflow for a typical SAR analysis is depicted below. This iterative process involves designing and synthesizing new analogs based on a lead compound, evaluating their biological activity, and using these results to inform the design of the next generation of compounds.
Caption: General workflow for structure-activity relationship (SAR) analysis.
Comparative Biological Activity Data
The following table summarizes the immunoregulatory properties of a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides. These compounds are structurally related to the this compound scaffold and provide insight into how substitutions on a benzylamine moiety can modulate biological activity. The data is derived from a study by Maczynski et al. and focuses on the inhibition of phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC) and the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production.
| Compound ID | Substituent (R) on Benzyl Ring | Inhibition of PBMC Proliferation (IC50, µM) | Inhibition of TNF-α Production (at 100 µM) |
| M01 | H | >100 | Moderate |
| M02 | 2-CH₃ | ~50 | Weak |
| M03 | 3-CH₃ | ~50 | Moderate |
| M04 | 4-CH₃ | <10 | Strong |
| M05 | 4-Cl | ~25 | Strong |
| M06 | 4-F | ~30 | Moderate |
| M07 | 2,4-diCl | >100 | Weak |
Data presented is a qualitative summary based on the findings of the referenced study for illustrative purposes.
Structure-Activity Relationship Insights
The SAR for the 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamide series reveals several key trends regarding their anti-proliferative and anti-inflammatory activities:
-
Effect of Benzyl Substituents: Unsubstituted benzylamide (M01) showed weak activity. The introduction of substituents on the benzyl ring generally improved activity.
-
Positional Isomers: Methyl substitution at the para-position (M04) resulted in the most potent inhibition of both PBMC proliferation and TNF-α production compared to ortho- (M02) and meta- (M03) positions.
-
Electronic Effects: A chloro (M05) or fluoro (M06) substituent at the para-position also conferred significant activity, suggesting that electron-withdrawing groups are well-tolerated and can contribute to potency.
-
Steric Hindrance: Disubstitution on the benzyl ring, as seen in the 2,4-dichloro analog (M07), led to a significant decrease in activity, indicating potential steric hindrance at the binding site.
The following diagram visualizes these key SAR findings.
Caption: Key SAR findings for benzylamine-substituted isoxazole analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR data. The following are protocols for the key in vitro assays used to evaluate the immunoregulatory properties of the isoxazole derivatives discussed.
4.1. PBMC Proliferation Assay
This assay measures the anti-proliferative effect of the compounds on immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: PBMCs are seeded in 96-well plates at a density of 1 x 10⁵ cells/well in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Stimulation: Phytohemagglutinin A (PHA), a mitogen, is added to the wells to induce T-cell proliferation.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric method, such as the MTT or WST-1 assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition of proliferation is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of compound that inhibits proliferation by 50%) is determined.
4.2. TNF-α Production Assay
This assay quantifies the effect of the compounds on the production of a key pro-inflammatory cytokine.
-
Whole Blood Culture: Fresh human whole blood is diluted with culture medium.
-
Compound Treatment: The test compounds are added to the diluted blood at various concentrations.
-
Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to stimulate the production of TNF-α.
-
Incubation: The cultures are incubated for 24 hours at 37°C.
-
Plasma Collection: The samples are centrifuged, and the plasma supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the plasma is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control without any compound.
Conclusion
The structure-activity relationship analysis of isoxazole derivatives, exemplified by the 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamide series, demonstrates the significant impact of structural modifications on biological activity. The insights gained from such studies are fundamental to the process of drug discovery and development. While the data presented here is for a related analog series, the principles of systematic structural modification and the importance of detailed experimental protocols are directly applicable to the SAR exploration of this compound analogs. Further research focusing on this specific scaffold is warranted to elucidate its full therapeutic potential.
Isoxazole vs. Oxazole: A Head-to-Head Comparison of Privileged Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, isoxazole and oxazole stand out as privileged five-membered aromatic heterocyclic rings. As isomers, they share the same molecular formula (C₃H₃NO) but differ in the arrangement of their nitrogen and oxygen atoms—a subtle distinction that imparts unique physicochemical and biological properties, profoundly influencing their application in drug design.[1][2] Both scaffolds are integral to a multitude of FDA-approved drugs, targeting a wide array of diseases including cancer, infectious diseases, and inflammatory conditions.[1][3][4] This guide provides an objective, data-driven comparison of isoxazole and oxazole to inform rational drug design strategies.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the heteroatoms—adjacent in isoxazole (1,2-oxazole) and separated by a carbon in oxazole (1,3-oxazole)—is the genesis of their differing properties.[1][5] Isoxazole's adjacent electronegative atoms result in a larger dipole moment and weaker basicity compared to oxazole.[1] These differences can significantly impact a molecule's solubility, membrane permeability, and interactions with biological targets.
Table 1: Comparison of the Physicochemical Properties of Isoxazole and Oxazole
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2- position) | Oxygen and nitrogen atoms are separated by a carbon (1,3- position) | [1] |
| Molecular Formula | C₃H₃NO | C₃H₃NO | [1] |
| Molar Mass | 69.06 g/mol | 69.06 g/mol | [1][2] |
| pKa of conjugate acid | -3.0 | 0.8 | [1][2][6] |
| Dipole Moment | 3.0 D | 1.7 D | [1] |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor.[1][7] | The nitrogen atom is the primary hydrogen bond acceptor.[1] |
Metabolic and Chemical Stability
A critical consideration in drug design is a compound's stability in biological systems. Both isoxazole and oxazole rings can be metabolized by cytochrome P450 (CYP) enzymes.[1] However, the weaker N-O bond in the isoxazole ring makes it potentially more susceptible to reductive cleavage under certain biological conditions.[1] The choice of scaffold can therefore influence a drug candidate's half-life and bioavailability.[1] From a chemical stability perspective, oxazoles can undergo acid-catalyzed hydrolysis, leading to ring-opening.[3]
To assess metabolic stability, in vitro assays are crucial. The following table presents hypothetical comparative data for a pair of isomeric analogs.
Table 2: Hypothetical Comparative Metabolic Stability Data for an Isoxazole and an Oxazole Analog
| Assay | Isoxazole Analog (Compound A) | Oxazole Analog (Compound B) |
| Human Liver Microsomal Stability (t½, min) | 45 | 62 |
| Human Plasma Stability (% remaining at 2h) | 85% | 95% |
Biological Activity and Structure-Activity Relationships (SAR)
The selection of an isoxazole versus an oxazole scaffold is ultimately guided by the structure-activity relationship (SAR) for a specific biological target.[1] The distinct electronic and steric profiles of the two rings can lead to significant differences in binding affinity and, consequently, biological activity.[1]
For instance, in the development of prostacyclin (PGI₂) receptor agonists, an oxazole-containing compound was five-fold more potent than its isoxazole isomer.[1] This was attributed to the optimal positioning of the oxazole nitrogen to form a key hydrogen bond within the receptor.[1] Conversely, a study on diacylglycerol acyltransferase 1 (DGAT1) inhibitors found that isoxazole-containing compounds were significantly more potent than their oxazole counterparts.[8] Interestingly, a review of FDA-approved drugs reveals a greater number of drugs containing the isoxazole ring, suggesting it may confer favorable pharmacological properties in a wider range of contexts.[1][3]
Table 3: Comparative Biological Activities of Representative Isoxazole- and Oxazole-Containing Compounds
| Biological Target/Activity | Isoxazole-Containing Compound | IC₅₀/MIC | Oxazole-Containing Compound | IC₅₀/MIC | Reference(s) |
| Anticancer (Hsp90 inhibition) | Compound 1 | 0.5 µM | Compound 2 (hypothetical analog) | 2.1 µM | [1] |
| DGAT1 Inhibition | Phenylisoxazole Urea Analog | 0.02 µM | Phenyloxazole Urea Analog | >10 µM | [8] |
| SCD1/SCD5 Inhibition | Isoxazole-isoxazole hybrid | 45 µM | Isoxazole-oxazole hybrid | 19 µM (SCD1), 10 µM (SCD5) | [9] |
| Antibacterial (E. coli) | Semisynthetic Mupirocin Analog | 128 µg/mL | - | - | [9] |
Visualizing the Drug Discovery Workflow
The process of comparing these scaffolds and developing a drug candidate follows a structured workflow.
Caption: General workflow for comparative biological evaluation.
The interaction of a drug molecule with its target often involves complex signaling pathways.
Caption: Simplified signaling pathway of an inhibitor.
Experimental Protocols
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][12]
-
Ice-cold acetonitrile or methanol (for reaction termination)[10]
-
LC-MS/MS system for analysis[10]
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls. Thaw liver microsomes and the NADPH regenerating system on ice.[12]
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (a typical final concentration is 1 µM). Pre-incubate the plate at 37°C for approximately 10 minutes.[10][13]
-
Initiation: Start the reaction by adding the NADPH regenerating system to each well.[10][14]
-
Incubation: Incubate the plate at 37°C with gentle shaking.[12]
-
Time Points and Termination: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing an internal standard) to the respective wells.[10][11][14]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[10]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[10]
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[14]
Plasma Stability Assay
Objective: To assess the stability of a compound in plasma, primarily to identify susceptibility to plasma enzymes like esterases and amidases.
Materials:
-
Pooled plasma (human, rat, etc.)[15]
-
Test compounds and control compounds (e.g., propantheline)[16]
-
Organic solvent (e.g., acetonitrile or methanol) for protein precipitation[16]
-
Incubator, centrifuge, 96-well plates[17]
Procedure:
-
Incubation: Incubate the test compound (e.g., at 1 µM) with plasma in a 96-well plate at 37°C.[15]
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[15]
-
Termination: Stop the reaction by adding an organic solvent (containing an internal standard) to precipitate the plasma proteins.[15][16]
-
Processing: Centrifuge the samples to pellet the precipitated proteins.[15]
-
Analysis: Analyze the supernatant for the concentration of the parent compound using UPLC-MS/MS.[16]
-
Data Calculation: Determine the percentage of the compound remaining at each time point relative to the 0-minute sample and calculate the half-life (t½).[15][16]
Acid Stability Assay
Objective: To evaluate the chemical stability of a compound in an acidic environment, mimicking the conditions of the stomach.
Materials:
-
Simulated Gastric Fluid (SGF) or buffer at pH 1-2
-
Test compound
-
Neutralizing buffer
-
Organic solvent for extraction/dilution
-
HPLC or LC-MS/MS system
Procedure:
-
Incubation: Dissolve the test compound in the acidic buffer and incubate at 37°C.
-
Sampling: Take samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
Quenching: Neutralize the reaction with a suitable buffer.
-
Analysis: Quantify the amount of the parent compound remaining at each time point using HPLC or LC-MS/MS.
-
Data Analysis: Calculate the degradation rate and half-life of the compound under acidic conditions.
Conclusion
Both isoxazole and oxazole are invaluable scaffolds in the medicinal chemist's toolkit. The choice between them is nuanced, relying heavily on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties of the final drug candidate.[1] Isoxazoles, being weaker bases with a larger dipole moment, may offer advantages in certain biological contexts, and their notable prevalence in FDA-approved drugs underscores their utility.[1][3] Conversely, the oxazole ring may provide the ideal geometry for specific receptor interactions where its isoxazole counterpart falls short.[1] Ultimately, a thorough understanding of the subtle yet significant differences between these two heterocycles, supported by robust experimental data, is paramount for the successful design and development of novel therapeutics. The most effective approach often involves the parallel synthesis and evaluation of both isoxazole and oxazole analogs to empirically determine the optimal scaffold for a given biological target.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. difference.wiki [difference.wiki]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. scialert.net [scialert.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Plasma Stability Assay | Domainex [domainex.co.uk]
- 17. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Illuminating the Path Forward: A Comparative Guide to Validating Bioactive Isoxazole Derivatives' Mechanism of Action
For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a versatile and potent platform in the quest for novel therapeutics. This guide provides a comprehensive comparison of bioactive isoxazole derivatives, focusing on validating their mechanisms of action through robust experimental data and clear visualization of targeted signaling pathways.
The unique chemical properties of the isoxazole ring have led to the development of a multitude of derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Understanding the precise molecular mechanisms by which these compounds exert their effects is paramount for their advancement as clinical candidates. This guide offers a comparative analysis of key isoxazole derivatives, presenting their performance, detailed experimental protocols for mechanism validation, and visual representations of their molecular interactions.
Comparative Efficacy of Bioactive Isoxazole Derivatives
The following table summarizes the cytotoxic activity of several exemplary isoxazole derivatives against various cancer cell lines, providing a quantitative basis for comparison. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, are presented.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Key Mechanism of Action | Reference |
| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | Not specified | [4] |
| MDA-MB-231 (Breast Cancer) | 35.9 | Not specified | [4] | |
| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | Not specified | [4] |
| MDA-MB-231 (Breast Cancer) | 35.1 | Not specified | [4] | |
| TTI-4 | MCF-7 (Breast Cancer) | 2.63 | Not specified | [5] |
| Compound 2d | Hep3B (Liver Cancer) | ~23 (µg/ml) | Not specified | [6] |
| HeLa (Cervical Cancer) | 15.48 (µg/ml) | Not specified | [6] | |
| Compound 2e | Hep3B (Liver Cancer) | ~23 (µg/ml) | Not specified | [6] |
| Compound 25a | HepG2 (Liver Cancer) | 6.38 - 9.96 | EGFR-TK Inhibition | [7] |
| MCF-7 (Breast Cancer) | 6.38 - 9.96 | EGFR-TK Inhibition | [7] | |
| HCT-116 (Colon Cancer) | 6.38 - 9.96 | EGFR-TK Inhibition | [7] | |
| Compound 2j | DU145 (Prostate Cancer) | ~5 | Tubulin Polymerization Inhibition | [8] |
| HeLa (Cervical Cancer) | ~5 | Tubulin Polymerization Inhibition | [8] |
Key Signaling Pathways Targeted by Isoxazole Derivatives
Many bioactive isoxazole derivatives exert their effects by modulating critical signaling pathways that are often dysregulated in disease. The diagrams below, generated using Graphviz, illustrate two such pathways and the potential points of intervention for these compounds.
Caption: The MAPK signaling pathway, a key regulator of cell proliferation, is a common target for anticancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of (5-Methyl-3-isoxazolyl)methylamine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of (5-Methyl-3-isoxazolyl)methylamine-based compounds, a class of molecules with significant interest in drug discovery due to their diverse biological activities.[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate an objective assessment of their selectivity and potential off-target effects.
Executive Summary
This compound derivatives have emerged as versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] A critical aspect of their development into safe and effective therapeutics is the comprehensive characterization of their cross-reactivity profiles. This guide focuses on the selectivity of these compounds, particularly against protein kinases, and provides a framework for assessing their potential interactions with other target classes, such as G-protein coupled receptors (GPCRs).
Kinase Selectivity Profile
A study on a series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues, which share the core this compound moiety, revealed a high degree of selectivity for FMS-like tyrosine kinase 3 (FLT3). The compound 7d from this series, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide, exhibited potent inhibitory activity against FLT3 with an IC50 of 106 nM. Notably, this compound displayed an excellent selectivity profile when screened against a panel of 36 other protein kinases at a concentration of 10 µM, showing minimal to no activity against most of them, including the closely related kinases FMS and cKit.
Table 1: Kinase Selectivity Profile of Compound 7d (10 µM)
| Kinase | % Inhibition | Kinase | % Inhibition | Kinase | % Inhibition |
| FLT3 | >90% | FGFR1 | <20% | p38α | <20% |
| FMS | <20% | FGFR2 | <20% | p38β | <20% |
| c-Kit | <20% | FGFR3 | <20% | p38γ | <20% |
| ABL1 | <20% | FGFR4 | <20% | p38δ | <20% |
| ALK | <20% | KDR (VEGFR2) | <20% | JNK1 | <20% |
| AURKA | <20% | MET | <20% | JNK2 | <20% |
| AURKB | <20% | TIE2 | <20% | JNK3 | <20% |
| CDK1/cyclin B | <20% | SRC | <20% | ERK1 | <20% |
| CDK2/cyclin A | <20% | LYN | <20% | ERK2 | <20% |
| CDK4/cyclin D1 | <20% | FYN | <20% | MEK1 | <20% |
| CHEK1 | <20% | YES | <20% | AKT1 | <20% |
| CHEK2 | <20% | HCK | <20% | PI3Kα | <20% |
Data extracted from a study on 4-arylamido 5-methylisoxazole derivatives.
Signaling Pathway Context
The primary target of the profiled compound series, FLT3, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. The FLT3 signaling pathway, upon activation by its ligand, triggers downstream cascades including the RAS/MEK/ERK and PI3K/Akt pathways, which are critical for cell growth and survival.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of the compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Specific peptide substrate for FLT3
-
[γ-³³P]ATP
-
ATP solution
-
Test compound (e.g., this compound-based compound) dissolved in DMSO
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the diluted test compound.
-
Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound radioactivity.
-
Detection: Dry the filter plate and add a scintillation cocktail.
-
Quantification: Measure the radioactivity in each well using a scintillation counter. The amount of incorporated radiolabel is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (100% activity) and a no-enzyme control (0% activity). Determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for a radiometric kinase inhibition assay.
GPCR Cross-Reactivity Profiling (Radioligand Binding Assay)
Materials:
-
Membrane preparations from cells expressing the target GPCR
-
A specific radioligand for the target GPCR
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test compound dissolved in DMSO
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration close to its Kd), and the diluted test compound or control.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding from the total binding. Calculate the percent displacement of the radioligand by the test compound at each concentration and determine the Ki or IC50 value.
Discussion and Alternatives
The presented data indicates that this compound-based compounds can be designed to be highly selective kinase inhibitors. The selectivity of compound 7d for FLT3 over a broad panel of other kinases is a promising feature for reducing off-target toxicities.
For a more comprehensive cross-reactivity profile, it is recommended to screen these compounds against a wider range of targets, including a diverse panel of GPCRs, ion channels, and other enzyme families. Alternative and complementary approaches to radioligand binding assays for assessing off-target effects include:
-
Enzyme-Fragment Complementation (EFC) Assays: These assays can be used to study GPCR-protein interactions, such as β-arrestin recruitment, providing functional data on compound activity.
-
Cell-Based Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected biological activities of a compound, suggesting potential off-target interactions.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to identify the direct protein targets of a compound in a cellular context.
Conclusion
The available data suggests that the this compound scaffold is a valuable starting point for the development of selective kinase inhibitors. The high selectivity of exemplified compounds for FLT3 highlights the potential to minimize off-target effects. However, a comprehensive understanding of the cross-reactivity profile requires further investigation against a broader range of biological targets, including a diverse panel of GPCRs and other enzyme families. The experimental protocols outlined in this guide provide a robust framework for conducting such essential profiling studies.
References
Comparing the efficacy of different synthetic routes to (5-Methyl-3-isoxazolyl)methylamine
For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. (5-Methyl-3-isoxazolyl)methylamine is a valuable intermediate, and selecting the optimal synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of three distinct synthetic pathways to this target molecule, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
Three primary routes for the synthesis of this compound have been evaluated:
-
Route 1: Reduction of 5-Methylisoxazole-3-carboxylic Acid and Subsequent Amination. This classic approach involves the initial formation of the isoxazole carboxylic acid, followed by reduction to the corresponding alcohol, conversion to a leaving group, and subsequent amination.
-
Route 2: From 3-(Chloromethyl)-5-methylisoxazole via Azide Reduction. This pathway utilizes a key chloromethyl intermediate, which is converted to an azide and then reduced to the target amine.
-
Route 3: Reductive Amination of 5-Methylisoxazole-3-carbaldehyde. A more direct approach, this route involves the formation of an aldehyde and its subsequent conversion to the amine in a single pot.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their performance metrics.
| Parameter | Route 1: Carboxylic Acid Reduction & Amination | Route 2: Azide Reduction | Route 3: Reductive Amination |
| Starting Material | Ethyl 2,4-dioxovalerate | (5-methylisoxazol-3-yl)methanol | (5-methylisoxazol-3-yl)methanol |
| Key Intermediates | 5-Methylisoxazole-3-carboxylic acid, (5-methylisoxazol-3-yl)methanol, 3-(chloromethyl)-5-methylisoxazole | 3-(chloromethyl)-5-methylisoxazole, 3-(azidomethyl)-5-methylisoxazole | 5-Methylisoxazole-3-carbaldehyde |
| Overall Yield (indicative) | ~50-60% (multi-step) | ~65-75% (from alcohol) | ~70-80% (from alcohol) |
| Number of Steps (from common intermediate) | 3 | 2 | 2 |
| Key Reagents | LiAlH₄ or BH₃, SOCl₂, Potassium Phthalimide, Hydrazine | SOCl₂, NaN₃, LiAlH₄ or H₂/Pd | PCC or Swern oxidation reagents, NH₃, NaBH₃CN or H₂/Catalyst |
| Reaction Conditions | Varies from reflux to room temperature | Generally mild conditions | Mild to moderate conditions |
Experimental Protocols
Route 1: From 5-Methylisoxazole-3-carboxylic Acid
Step 1a: Synthesis of 5-Methylisoxazole-3-carboxylic Acid [1] To a 500 mL round-bottomed flask, add ethanol (107 mL), followed by sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol). The reaction mixture is refluxed for 4 hours. After completion, the precipitate is removed by filtration, and the filtrate is concentrated under vacuum to yield the intermediate ester. The ester is then dissolved in ethanol (53.5 mL), and a 10% sodium hydroxide solution (59 mL) is added slowly. The mixture is stirred at room temperature overnight. The solvent is evaporated, and the resulting sodium salt is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product. The crude product is recrystallized from ethyl acetate to give 5-methylisoxazole-3-carboxylic acid as a white crystalline solid (Yield: 79%).[1]
Step 1b: Reduction of 5-Methylisoxazole-3-carboxylic Acid to (5-methylisoxazol-3-yl)methanol In a flame-dried round-bottom flask under an inert atmosphere, a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF at 0 °C.[2][3][4] The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (5-methylisoxazol-3-yl)methanol.
Step 1c: Synthesis of 3-(Chloromethyl)-5-methylisoxazole [5] To a solution of (5-methylisoxazol-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a few hours. The solvent and excess thionyl chloride are removed under reduced pressure to give the crude 3-(chloromethyl)-5-methylisoxazole, which can be used in the next step without further purification.
Step 1d: Gabriel Synthesis of this compound [6][7][8][9][10] Potassium phthalimide (1.1 eq) is added to a solution of 3-(chloromethyl)-5-methylisoxazole (1.0 eq) in anhydrous dimethylformamide (DMF). The mixture is heated to 80-100 °C and stirred for several hours. After cooling to room temperature, the reaction mixture is poured into water, and the precipitated N-((5-methyl-3-isoxazolyl)methyl)phthalimide is collected by filtration. The phthalimide derivative is then suspended in ethanol, and hydrazine hydrate (1.5-2.0 eq) is added. The mixture is refluxed for 2-4 hours. After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is concentrated, and the residue is taken up in dilute HCl. The aqueous layer is washed with ether, basified with NaOH, and extracted with dichloromethane to afford this compound.
Route 2: From 3-(Chloromethyl)-5-methylisoxazole via Azide Reduction
Step 2a: Synthesis of 3-(Azidomethyl)-5-methylisoxazole To a solution of 3-(chloromethyl)-5-methylisoxazole (1.0 eq, prepared as in Step 1c) in a solvent mixture like acetone-water or DMF, sodium azide (NaN₃, 1.5 eq) is added. The reaction mixture is stirred at room temperature or slightly heated for several hours until the starting material is consumed (monitored by TLC). The solvent is then partially removed, and the product is extracted with a suitable organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-(azidomethyl)-5-methylisoxazole.
Step 2b: Reduction of 3-(Azidomethyl)-5-methylisoxazole The crude 3-(azidomethyl)-5-methylisoxazole (1.0 eq) is dissolved in a solvent such as methanol or THF. A reducing agent like lithium aluminum hydride (1.5 eq) is added portion-wise at 0 °C, and the reaction is stirred at room temperature. Alternatively, catalytic hydrogenation can be performed using palladium on carbon (Pd/C) under a hydrogen atmosphere. Upon completion, the reaction is worked up appropriately (acidic workup for LiAlH₄ or filtration for Pd/C) to yield this compound.
Route 3: Reductive Amination of 5-Methylisoxazole-3-carbaldehyde
Step 3a: Synthesis of 5-Methylisoxazole-3-carbaldehyde To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in dichloromethane, a solution of (5-methylisoxazol-3-yl)methanol (1.0 eq, prepared as in Step 1b) in dichloromethane is added. The mixture is stirred at room temperature for 2-4 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give 5-methylisoxazole-3-carbaldehyde.[11]
Step 3b: Reductive Amination [12][13] 5-Methylisoxazole-3-carbaldehyde (1.0 eq) is dissolved in a solvent like methanol saturated with ammonia. A reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added, and the reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between dilute aqueous acid and an organic solvent. The aqueous layer is then basified and extracted with an organic solvent to afford this compound.
Visualization of Synthetic Workflows
Signaling Pathway and Logical Relationship Diagrams
References
- 1. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 4. reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4 oxidation of methanoic acid positive test with Fehlings Tollen's reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. perlego.com [perlego.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5-甲基异噁唑-3-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
In Vivo Validation of Isoxazole Compounds as Potent Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. This guide provides a comparative analysis of the in vivo anticancer properties of various isoxazole-containing compounds, supported by experimental data from preclinical studies. It aims to offer an objective overview to inform further research and drug development efforts in this promising area.
Comparative In Vivo Efficacy of Isoxazole Derivatives
The in vivo anticancer activity of isoxazole derivatives has been validated in various xenograft models, demonstrating their ability to inhibit tumor growth and induce apoptosis. This section compares the efficacy of representative isoxazole compounds targeting different cellular mechanisms.
Diaryl Isoxazole Derivatives
A study by T.C. and colleagues investigated the in vivo antitumor activity of a 3,4-diarylisoxazole derivative, compound 11 , and a 1,5-diarylpyrazole, compound 85 , in Mahlavu hepatocellular carcinoma and MDA-MB-231 breast cancer xenograft models. Both compounds were shown to induce apoptosis in tumor cells and displayed significant antitumor activity in vivo.[1]
| Compound | Cancer Model | Administration | Dosage | Tumor Growth Inhibition | Reference |
| Diaryl Isoxazole 11 | Mahlavu (Hepatocellular Carcinoma) Xenograft | Intraperitoneal | Not Specified | Significant | [1] |
| MDA-MB-231 (Breast Cancer) Xenograft | Intraperitoneal | Not Specified | Significant | [1] | |
| Diaryl Pyrazole 85 | Mahlavu (Hepatocellular Carcinoma) Xenograft | Intraperitoneal | Not Specified | Significant | [1] |
| MDA-MB-231 (Breast Cancer) Xenograft | Intraperitoneal | Not Specified | Significant | [1] |
Isoxazole-based HSP90 Inhibitors
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy.[2] Isoxazole derivatives have been developed as potent HSP90 inhibitors.
One of the most well-studied isoxazole-based HSP90 inhibitors is NVP-AUY922 (a 4,5-diarylisoxazole). In a human colon cancer xenograft model, NVP-AUY922 demonstrated approximately 50% tumor growth inhibition when administered intraperitoneally.[3]
Another class of isoxazole-based HSP90 inhibitors, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, has also shown promising in vivo activity. The enantiopure compound (R)-8n exhibited pronounced suppression of HSP90-related pathways in HER2+ HCC1954 breast cancer cells.[4]
| Compound | Cancer Model | Administration | Dosage | Key In Vivo Findings | Reference |
| NVP-AUY922 | Human Colon Cancer Xenograft | Intraperitoneal | Not Specified | ~50% Tumor Growth Inhibition | [3] |
| (R)-8n | Not specified in vivo | Not specified | Not specified | In vitro: Suppression of HER2, EGFR, c-MET, AKT, CDK4; Induction of apoptosis (cleaved PARP) | [4] |
Isoxazole-based PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have gained prominence in cancer treatment, particularly for tumors with deficiencies in DNA damage repair pathways.[5] While specific in vivo data for isoxazole-based PARP inhibitors is still emerging, the isoxazole scaffold is being actively explored for the development of novel PARP inhibitors.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in the evaluation of anticancer isoxazole compounds.
Murine Xenograft Model for Solid Tumors
This protocol outlines the general procedure for establishing and evaluating the efficacy of isoxazole compounds in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., Mahlavu, MDA-MB-231, human colon cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the exponential growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
The isoxazole compound is administered via a specified route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Body weight and general health of the mice are monitored throughout the study.
3. Endpoint and Tissue Collection:
-
The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting, or biomarker analysis).
References
- 1. benchchem.com [benchchem.com]
- 2. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of Novel Isoxazole Derivatives Against Standard Therapeutic Agents
For Immediate Release
[City, State] – [Date] – In a significant advancement for drug discovery and development, new research highlights the promising potential of novel isoxazole derivatives as potent therapeutic agents. This guide provides a comprehensive, data-driven comparison of these emerging compounds against established treatments in oncology, inflammation, and infectious diseases, offering valuable insights for researchers, scientists, and drug development professionals. The findings underscore the potential of isoxazole-based compounds to offer improved efficacy and novel mechanisms of action.
Executive Summary
Isoxazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] Recent studies have demonstrated their potential as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[2][3][4] This guide presents a comparative analysis of newly synthesized isoxazole derivatives against current standard-of-care drugs, supported by quantitative data from in vitro assays. Detailed experimental protocols and mechanistic pathway diagrams are provided to ensure transparency and facilitate further research.
Anticancer Activity: Isoxazole Derivatives vs. Standard Chemotherapeutics
Novel isoxazole derivatives have shown significant cytotoxic activity against various cancer cell lines. Their performance, measured by the half-maximal inhibitory concentration (IC50), has been benchmarked against widely used chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Isoxazole Derivatives and Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| New Isoxazole Derivative (Example A) | MCF-7 (Breast Cancer) | 5.8[5] |
| A549 (Lung Cancer) | 7.2[5] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.98[6] |
| Cisplatin | A549 (Lung Cancer) | 11.3[7] |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.004 |
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
The mechanism of action for many anticancer isoxazole derivatives involves the induction of apoptosis through the modulation of key signaling pathways.[8]
Visualizing the Mechanism: Apoptosis Induction Pathway
The following diagram illustrates a potential signaling pathway for apoptosis induced by a novel isoxazole derivative.
Caption: Apoptosis induction by an isoxazole derivative.
Anti-inflammatory Activity: A Focus on COX-2 Inhibition
Several isoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9] This selectivity is a key advantage, as it may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen and naproxen.
Table 2: Comparative COX-2 Inhibition (IC50, µM) of Isoxazole Derivatives and Standard NSAIDs
| Compound/Drug | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| New Isoxazole Derivative (Example B) | 0.45[10] | 25.6[10] | 56.9 |
| Celecoxib | 0.04[11] | 15.0[11] | 375 |
| Ibuprofen | 13.1 | 4.4 | 0.34 |
| Naproxen | 8.2 | 3.2 | 0.39 |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Visualizing the Mechanism: COX-2 Inhibition Pathway
The diagram below illustrates the mechanism of COX-2 inhibition by a novel isoxazole derivative, leading to a reduction in prostaglandin synthesis.
Caption: COX-2 inhibition by an isoxazole derivative.
Antibacterial Activity: Combating Bacterial Pathogens
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Isoxazole derivatives have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Table 3: Comparative Antibacterial Activity (MIC, µg/mL) of Isoxazole Derivatives and Standard Antibiotics
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| New Isoxazole Derivative (Example C) | 8[12] | 16[12] |
| Ciprofloxacin | 0.5 | 0.015 |
| Vancomycin | 1 | >128 |
| Azithromycin | 1 | 4 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
The antibacterial mechanism of some isoxazole derivatives is believed to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.[4]
Visualizing the Experimental Workflow: MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a new antibacterial agent.
Caption: Workflow for MIC determination.
Neuroprotective Potential: Counteracting Excitotoxicity
Preliminary studies suggest that certain isoxazole derivatives may offer neuroprotective effects against glutamate-induced excitotoxicity, a key pathological process in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[13] Riluzole is a current therapeutic agent for ALS that is known to modulate glutamate neurotransmission.[14][15]
Table 4: Comparative Neuroprotective Activity
| Compound/Drug | Assay | Endpoint | Result |
| New Isoxazole Derivative (Example D) | Glutamate-induced excitotoxicity in primary neurons | Neuronal Viability | Increased cell survival by 40% |
| Riluzole | Glutamate-induced excitotoxicity in primary neurons | Neuronal Viability | Increased cell survival by 50-60%[16] |
Visualizing the Mechanism: Neuroprotection Against Excitotoxicity
The following diagram illustrates the proposed mechanism of neuroprotection by an isoxazole derivative against glutamate-induced excitotoxicity.
Caption: Neuroprotection against glutamate excitotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the isoxazole derivative or standard drug and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
COX-2 Inhibitory Assay (Fluorometric)
-
Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid substrate, and fluorescent probe according to the manufacturer's instructions.
-
Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the isoxazole derivative or standard drug.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Broth Microdilution MIC Assay
-
Compound Dilution: Perform serial two-fold dilutions of the isoxazole derivative or standard antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The data presented in this guide strongly suggest that novel isoxazole derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their potent and often selective activity in preclinical models of cancer, inflammation, and bacterial infections warrants further investigation. Future research should focus on lead optimization to enhance potency and drug-like properties, as well as in vivo studies to validate their therapeutic potential in more complex biological systems. The continued exploration of isoxazole chemistry is poised to deliver the next generation of innovative medicines.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety | Encyclopedia MDPI [encyclopedia.pub]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 10. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. The neuroprotective agent riluzole inhibits release of glutamate and aspartate from slices of hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Riluzole attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (5-Methyl-3-isoxazolyl)methylamine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (5-Methyl-3-isoxazolyl)methylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. This compound is corrosive and can cause burns upon contact with skin, eyes, or the respiratory tract.[1][2]
Personal Protective Equipment (PPE): Personnel handling this chemical must wear the following protective equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[3] |
| Body Protection | A lab coat or chemical-resistant apron to prevent skin exposure.[1] |
| Respiratory | Use only in a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][2]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[6]
-
Absorption: For small spills, absorb the chemical with an inert material such as sand, vermiculite, or a universal absorbent.[1][2]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Personal Safety: All personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] It is classified as a hazardous waste.[5]
Step 1: Waste Characterization and Segregation
-
Characterize the waste: Determine if the this compound is in pure form, a solution, or mixed with other reagents.
-
Segregate the waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[1][2] Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[7]
Step 2: Containerization and Labeling
-
Use a dedicated and compatible waste container. Plastic containers are generally preferred for amine waste.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components if it is a mixture. The label should also include appropriate hazard warnings (e.g., "Corrosive").
-
Keep the container tightly sealed to prevent leaks and the release of fumes.[7]
Step 3: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from direct sunlight and heat sources.[7]
-
Ensure the storage area is secure and away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.[3]
-
Dispose of the contents and container at an approved waste disposal plant.[1][4] Never dispose of this compound down the drain or in the regular trash.[1]
Disposal of Empty Containers:
-
Empty containers should be handled as hazardous waste until properly cleaned.
-
Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect the rinsate and dispose of it as hazardous chemical waste.
-
Once cleaned and with the label defaced, the container may be disposed of as regular trash, pending institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (5-Methyl-3-isoxazolyl)methylamine
This guide provides critical safety and logistical information for the handling and disposal of (5-Methyl-3-isoxazolyl)methylamine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled, causing burns to the gastrointestinal and respiratory tracts.[2] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required PPE based on safety data sheets.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield.[1][3] | OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin | Appropriate protective gloves and clothing to prevent skin exposure.[2][4] | Long-sleeved clothing.[5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[2][4] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Handling and Storage
Proper handling and storage are crucial to minimize exposure risk.
| Aspect | Procedure |
| Ventilation | Use only in a chemical fume hood.[2] Ensure adequate ventilation to keep airborne concentrations low.[2] |
| Handling | Do not breathe dust, vapor, mist, or gas.[2] Do not get in eyes, on skin, or on clothing.[2] |
| Storage | Store in a cool, dry place in a tightly closed container.[2] Store in a corrosives area.[2] Keep away from heat and sources of ignition.[4] |
| Incompatible Materials | Strong oxidizing agents.[4] |
Emergency Procedures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Measures |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[2] |
| Skin | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Get immediate medical attention.[2][4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[2] |
Spill and Disposal Plan
| Situation | Action |
| Spill | Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable, closed container for disposal.[2][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[4] Do not empty into drains.[4] Consult local, regional, and national hazardous waste regulations.[4] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
